molecular formula C51H70BrClN4O2 B12386340 IR-251

IR-251

货号: B12386340
分子量: 886.5 g/mol
InChI 键: HOYKSTIKFRMFJO-RYLUSSPCSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

IR-251 is a useful research compound. Its molecular formula is C51H70BrClN4O2 and its molecular weight is 886.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C51H70BrClN4O2

分子量

886.5 g/mol

IUPAC 名称

(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate bromide

InChI

InChI=1S/C51H70ClN4O2.BrH/c1-6-55-43-29-17-15-27-41(43)50(2,3)45(55)34-32-37-21-20-22-38(48(37)52)33-35-46-51(4,5)42-28-16-18-30-44(42)56(46)36-19-9-14-31-47(57)58-49(53-39-23-10-7-11-24-39)54-40-25-12-8-13-26-40;/h15-18,27-30,32-34,39-40,46H,6-14,19-26,31,35-36H2,1-5H3,(H,53,54);1H/q+1;/p-1/b34-32+,38-33+;

InChI 键

HOYKSTIKFRMFJO-RYLUSSPCSA-M

手性 SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C(/C(=C/CC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)/CCC3)Cl.[Br-]

规范 SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C(C(=CCC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)CCC3)Cl.[Br-]

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide to the IR-251 Fluorescent Probe: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The near-infrared (NIR) fluorescent probe IR-251 has emerged as a significant tool in cancer research, demonstrating both diagnostic and therapeutic potential. This multifunctional molecule selectively targets mitochondria within tumor cells, enabling real-time imaging and simultaneously inhibiting tumor proliferation and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with its key experimental protocols and quantitative data.

Discovery and Mechanism of Action

This compound was identified as a novel mitochondrion-targeting NIR fluorophore with potent anti-tumor properties.[1] Its mechanism of action is multifaceted, involving a cascade of events initiated by its accumulation in the mitochondria of cancer cells.

Mitochondrial Targeting: this compound is selectively taken up by tumor cells and localizes within the mitochondria. This targeting is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.

Induction of Oxidative Stress: Upon accumulation in the mitochondria, this compound inhibits the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This inhibition leads to an overproduction of Reactive Oxygen Species (ROS), inducing a state of high oxidative stress within the cancer cells.

Inhibition of the β-catenin Signaling Pathway: The excessive ROS generation subsequently suppresses the β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and metastasis in many cancers. By downregulating this pathway and its downstream protein targets related to the cell cycle and metastasis, this compound effectively halts tumor growth and spread.[1]

Signaling Pathway Diagram

IR251_Pathway cluster_cell Tumor Cell IR251 This compound OATP OATP IR251->OATP Uptake Mitochondrion Mitochondrion OATP->Mitochondrion Transport PPARg PPARγ Mitochondrion->PPARg This compound inhibits ROS ROS (Reactive Oxygen Species) PPARg->ROS Inhibition leads to overproduction beta_catenin β-catenin Pathway ROS->beta_catenin Inhibits Proliferation Tumor Proliferation & Metastasis beta_catenin->Proliferation Promotes

Caption: Signaling pathway of this compound in tumor cells.

Chemical and Spectroscopic Properties

This compound is a heptamethine cyanine dye. Its chemical structure is characterized by two indolenine rings linked by a seven-carbon polymethine chain.

PropertyValue
Chemical Formula C₅₁H₇₀BrClN₄O₂
Molecular Weight 886.48 g/mol
Excitation Maximum (λex) Data not available in published literature
Emission Maximum (λem) Data not available in published literature
Molar Extinction Coefficient (ε) Data not available in published literature
Fluorescence Quantum Yield (Φf) Data not available in published literature

Note: Specific quantitative spectroscopic data for this compound has not been made publicly available in the primary literature as of the last update. The values for similar heptamethine cyanine dyes typically fall in the near-infrared range (Excitation: ~750-800 nm, Emission: ~780-850 nm).

Synthesis of this compound

While the detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of heptamethine cyanine dyes involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent. Based on the structure of this compound, a plausible synthetic route would involve the reaction of a substituted indoleninium salt with a suitable seven-carbon chain precursor, followed by functionalization to introduce the targeting and effector moieties.

A general workflow for the synthesis of a similar cyanine dye is presented below.

General Synthetic Workflow

Synthesis_Workflow Start Indolenine Precursor Step1 Quaternization Start->Step1 Intermediate1 Indoleninium Salt Step1->Intermediate1 Step2 Condensation Reaction Intermediate1->Step2 Bridge Polymethine Bridge Precursor Bridge->Step2 Intermediate2 Crude Cyanine Dye Step2->Intermediate2 Step3 Purification (e.g., Chromatography) Intermediate2->Step3 Intermediate3 Purified Cyanine Dye Step3->Intermediate3 Step4 Coupling Reaction Intermediate3->Step4 Functionalization Functionalization Reagent Functionalization->Step4 FinalProduct This compound Step4->FinalProduct

Caption: General workflow for the synthesis of a functionalized heptamethine cyanine dye.

Experimental Protocols

In Vitro Cell Imaging with this compound

This protocol describes the use of this compound for imaging mitochondria in live cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Confocal microscope with appropriate NIR laser lines and detectors

Procedure:

  • Seed the cancer cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration may need to be optimized but is typically in the low micromolar range.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Add fresh pre-warmed complete cell culture medium or PBS to the cells for imaging.

  • Image the cells using a confocal microscope. Use an excitation wavelength appropriate for NIR dyes (e.g., 780 nm laser) and collect the emission in the NIR range (e.g., 800-850 nm).

In Vivo Tumor Imaging with this compound

This protocol outlines the general procedure for using this compound for in vivo imaging of tumors in a mouse model.

Materials:

  • Tumor-bearing mouse model

  • This compound sterile solution for injection (e.g., dissolved in a biocompatible solvent like a mixture of DMSO and saline)

  • In vivo imaging system (IVIS) or similar instrument with NIR fluorescence capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using a calibrated anesthesia system.

  • Acquire a pre-injection (baseline) fluorescence image of the mouse.

  • Administer the this compound solution to the mouse via an appropriate route (e.g., tail vein injection). The dosage will need to be optimized based on the probe's properties and the animal model.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Maintain the mouse under anesthesia during each imaging session.

  • Analyze the fluorescence intensity in the tumor region compared to other tissues to assess tumor targeting.

Data Presentation

As specific quantitative data for this compound is not available, the following table presents typical ranges for heptamethine cyanine dyes used in biomedical imaging for comparison.

ParameterTypical Range for Heptamethine Cyanine Dyes
Excitation Maximum (λex) 750 - 800 nm
Emission Maximum (λem) 780 - 850 nm
Molar Extinction Coefficient (ε) 150,000 - 250,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.1 - 0.3 in aqueous media

Conclusion

The this compound fluorescent probe represents a significant advancement in the field of theranostics. Its ability to specifically target cancer cell mitochondria, coupled with its dual functionality as an imaging agent and a therapeutic molecule, makes it a promising candidate for further preclinical and potentially clinical development. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and cancer biology. Further research to fully elucidate its photophysical properties and optimize its synthesis is warranted.

References

An In-Depth Technical Guide to the Core Principles of Mitochondrial Targeting by Near-Infrared Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific probe designated "IR-251" is not prominently documented in publicly available scientific literature, this guide elucidates the core principles of mitochondrial targeting for near-infrared (NIR) fluorescent probes, a critical area in cellular biology and drug development. The mechanisms and protocols described herein are based on well-established strategies for designing and utilizing mitochondria-penetrating probes. For the purpose of this guide, we will refer to a representative NIR probe that embodies these principles.

The selective targeting of mitochondria is of paramount importance for studying cellular metabolism, oxidative stress, and apoptosis.[1][2] NIR probes offer significant advantages for live-cell imaging, including deeper tissue penetration and reduced autofluorescence.[3] The primary strategy for targeting these probes to the mitochondrial matrix is the exploitation of the significant negative mitochondrial membrane potential (ΔΨm).[4][5]

Core Principle: Electrophoretic Accumulation Driven by Mitochondrial Membrane Potential

The fundamental principle behind the mitochondrial targeting of many fluorescent probes is their cationic nature and lipophilicity.[2][4] The inner mitochondrial membrane maintains a substantial electrochemical gradient, with the matrix being approximately -150 to -180 mV negative with respect to the cytoplasm.[5] This strong negative potential acts as an electrophoretic driver for positively charged molecules.

A quintessential targeting moiety is the triphenylphosphonium (TPP) cation.[2][6] TPP is a lipophilic cation that can readily pass through cellular and mitochondrial membranes.[1] The positive charge on the phosphorus atom is delocalized over the three phenyl rings, which facilitates its passage through the lipid bilayers. Once inside the cell, the TPP-conjugated probe is drawn towards and accumulates in the mitochondrial matrix, following the Nernst equation, potentially reaching concentrations several hundred-fold higher than in the cytoplasm.[2]

This accumulation is directly dependent on the mitochondrial membrane potential. In healthy, respiring cells with a high ΔΨm, the probe's fluorescence will be concentrated in the mitochondria. Conversely, in apoptotic or metabolically compromised cells where the ΔΨm is dissipated, the probe will fail to accumulate, providing a sensitive readout of mitochondrial health.[7]

Quantitative Data Presentation

The performance of a mitochondria-targeting NIR probe can be assessed by several quantitative parameters. The following tables summarize typical data for a representative TPP-conjugated NIR probe.

Table 1: Photophysical and Targeting Properties

ParameterValueDescription
Excitation Maximum (λex)~780 nmThe wavelength of light used to excite the fluorophore.
Emission Maximum (λem)~810 nmThe peak wavelength of the emitted fluorescence.
Stokes Shift~30 nmThe difference between the excitation and emission maxima.
Molar Extinction Coefficient>200,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at the excitation wavelength.
Quantum Yield~0.1 - 0.3The efficiency of converting absorbed light into emitted fluorescence.
Pearson's Colocalization Coefficient>0.9 (with MitoTracker Green)A measure of the spatial overlap between the probe and a known mitochondrial marker. A value >0.9 indicates excellent colocalization.
Mitochondrial/Cytoplasmic Ratio>500:1The ratio of fluorescence intensity inside the mitochondria to that in the cytoplasm, indicating targeting efficiency.

Table 2: Cytotoxicity and Photostability

ParameterValueDescription
IC50 (48 hours)>50 µMThe concentration at which the probe induces 50% cell death after 48 hours. A higher value indicates lower cytotoxicity.
Photobleaching Half-life>5 minutesThe time required for the fluorescence intensity to decrease by 50% under continuous illumination.

Experimental Protocols

Detailed methodologies are crucial for the successful application of mitochondria-targeting probes.

Protocol 1: Live-Cell Staining and Imaging of Mitochondria

Objective: To visualize mitochondria in living cells using a TPP-conjugated NIR probe.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium.

  • TPP-conjugated NIR probe stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • A confocal or fluorescence microscope equipped with appropriate NIR lasers and detectors.

Procedure:

  • Cell Preparation: Culture cells to a confluence of 60-70%.

  • Probe Preparation: Prepare a working solution of the NIR probe in pre-warmed (37°C) complete cell culture medium. The final concentration typically ranges from 50 to 200 nM.[8]

  • Staining: Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[8][9]

  • Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS to remove excess probe and reduce background fluorescence.[8]

  • Imaging: Add fresh pre-warmed medium to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe.

Protocol 2: Quantification of Mitochondrial Accumulation

Objective: To quantify the selective accumulation of the NIR probe in mitochondria using colocalization analysis.

Materials:

  • Cells stained with the TPP-conjugated NIR probe (from Protocol 1).

  • A known mitochondrial marker (e.g., MitoTracker Green FM).

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Procedure:

  • Co-staining: Incubate cells with both the TPP-conjugated NIR probe and a commercially available mitochondrial stain with a spectrally distinct emission (e.g., MitoTracker Green).

  • Image Acquisition: Acquire two-channel fluorescence images, one for the NIR probe and one for the mitochondrial marker.

  • Image Analysis:

    • Open the images in the analysis software.

    • Define a region of interest (ROI) containing several cells.

    • Use a colocalization analysis plugin to calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to +1.0 indicates a strong positive correlation and thus successful mitochondrial targeting.

Mandatory Visualizations

Diagram 1: Mitochondrial Targeting Mechanism

G Mechanism of TPP-Probe Mitochondrial Accumulation cluster_cell Cell cluster_mito Mitochondrion MitoMatrix {Mitochondrial Matrix | ΔΨm ≈ -180mV} MitoMatrix->MitoMatrix High Concentration Cytoplasm Cytoplasm Cytoplasm->MitoMatrix ΔΨm-driven Accumulation Probe_Ext TPP-NIR Probe (Cationic, Lipophilic) Probe_Ext->Cytoplasm Passive Diffusion

Caption: TPP-conjugated NIR probes passively enter the cell and are driven into the mitochondrial matrix by the large negative membrane potential.

Diagram 2: Experimental Workflow for Mitochondrial Imaging

G Experimental Workflow for Mitochondrial Staining and Imaging A 1. Culture Cells on Glass-Bottom Dish B 2. Prepare Probe Working Solution A->B C 3. Incubate Cells with Probe (30-60 min) B->C D 4. Wash Cells with PBS (Optional) C->D E 5. Acquire Images (Confocal Microscopy) D->E F 6. Analyze Images (e.g., Colocalization) E->F

Caption: A typical workflow for staining live cells with a mitochondrial probe, followed by imaging and analysis.

Diagram 3: Signaling Pathway - Mitochondrial Membrane Potential in Apoptosis

G Role of ΔΨm in Intrinsic Apoptosis Pathway ApoptoticStimulus Apoptotic Stimulus (e.g., DNA damage) BaxBakinactivation Bax/Bak Activation ApoptoticStimulus->BaxBakinactivation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBakinactivation->MOMP DeltaPsiM Dissipation of ΔΨm MOMP->DeltaPsiM Loss of potential CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on AM251 and its Role in Cancer Cell Biology

Introduction

AM251 is a well-characterized selective antagonist and inverse agonist of the cannabinoid receptor 1 (CB1).[1][2] While extensively studied for its role in the central nervous system, a growing body of research has illuminated its "off-target" anti-neoplastic properties across a range of cancer types, including melanoma, pancreatic, colon, and prostate cancers.[1][3] AM251 has been demonstrated to impede cancer cell proliferation, trigger cell cycle arrest, and induce programmed cell death (apoptosis).[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the anti-cancer effects of AM251.

Mechanism of Action

AM251 exerts its anti-cancer effects through multiple mechanisms, which can be broadly categorized into CB1 receptor-dependent and independent pathways. While its primary pharmacological action is the blockade of the CB1 receptor, many of its significant anti-tumor activities are observed in cancer cell lines with low to undetectable levels of CB1 expression, highlighting the importance of its off-target effects.[4]

1. Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary mechanism by which AM251 induces cell death is through the activation of the intrinsic mitochondrial apoptosis pathway.[1] This is characterized by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.[1][5]

  • Downregulation of Anti-Apoptotic Proteins: Treatment with AM251 leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[5]

  • Upregulation of Pro-Apoptotic Proteins: Concurrently, AM251 increases the transcription of pro-apoptotic proteins like Bax.[5]

This altered ratio disrupts the integrity of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade, including the cleavage and activation of initiator caspase-8 and executioner caspase-3, which ultimately leads to the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), DNA fragmentation, and apoptotic cell death.[1][6] In DU145 prostate cancer cells, AM251 has been shown to induce the cleavage of caspase-3, caspase-8, and PARP, confirming a caspase-dependent apoptotic mechanism.[6]

2. G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, AM251 can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[5] This effect has been observed in A375 human melanoma cells, preventing the cells from entering mitosis and thus inhibiting tumor growth.[5]

3. Non-CB1R-Mediated Upregulation of EGFR Signaling

In certain cancer cell lines, such as the pancreatic cancer cell line PANC-1 and the colon carcinoma cell line HCT116, which have very low CB1R expression, AM251 has been shown to induce the expression of the Epidermal Growth Factor Receptor (EGFR) and its ligands, like heparin-binding EGF-like growth factor (HB-EGF).[4] This effect is not mediated by CB1R but rather through a novel pathway involving the destabilization of the oestrogen-related receptor α (ERRα) protein.[4] AM251 promotes the proteolytic degradation of ERRα, which in turn leads to the upregulation of EGFR and its ligands.[4] This enhanced EGFR expression can lead to an increased cellular response to EGF, including effects on cell invasion and proliferation.[4]

4. Modulation of Other Signaling Pathways

AM251 has been implicated in the modulation of other signaling pathways as well. In human pancreatic cancer cells, it has been shown to alter the transcription of genes within the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[7] In A375 melanoma cells, AM251 was found to induce a 40% increase in basal cAMP levels.[5] In some contexts, such as in PC3 prostate cancer cells, AM251 may induce autophagy, as evidenced by increased levels of LC3B-II.[6]

Signaling Pathways and Experimental Workflows

Diagram 1: AM251-Induced Intrinsic Apoptosis Pathway

AM251_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Modulation cluster_Caspase Caspase Cascade AM251 AM251 Bcl2 Bcl-2 / Survivin AM251->Bcl2 Downregulates Bax Bax AM251->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Disrupts Membrane CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase8 Caspase-8 CytochromeC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: AM251 induces apoptosis by altering the Bcl-2 protein balance.

Diagram 2: Non-CB1R-Mediated EGFR Upregulation by AM251

AM251_EGFR_Pathway AM251 AM251 ERRa ERRα Protein AM251->ERRa Destabilizes Degradation Proteolytic Degradation ERRa->Degradation ERRa_target ERRα Target Genes (e.g., EGFR repressors) ERRa->ERRa_target Activates Degradation->ERRa_target Inhibits Activation EGFR_ligands EGFR & Ligand (HB-EGF) mRNA ERRa_target->EGFR_ligands Represses Cell_response Enhanced Cellular Response to EGF EGFR_ligands->Cell_response

Caption: AM251 upregulates EGFR expression by destabilizing ERRα protein.

Diagram 3: General Experimental Workflow for Assessing AM251 Efficacy

AM251_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with AM251 (various concentrations) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Annexin V / PI Staining) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle western_blot Protein Expression (Western Blot) harvest->western_blot data Data Analysis & Interpretation viability->data apoptosis->data cell_cycle->data western_blot->data

Caption: Workflow for evaluating the anti-cancer effects of AM251 in vitro.

Quantitative Data Summary

Cell LineCancer TypeParameter MeasuredTreatmentResultReference
A375Human MelanomaCytotoxicityAM251Potency comparable to cisplatin[5]
A375Human MelanomaBasal cAMP levelsAM251 (approx. IC50)~40% increase[5]
PANC-1Pancreatic AdenocarcinomaHB-EGF mRNA levelsAM251 (5 µM, 24h)7.7 ± 1.0-fold increase[4]
HCT116Colorectal CarcinomaHB-EGF mRNA levelsAM251 (5 µM, 24h)8.6 ± 1.2-fold increase[4]
PANC-1Pancreatic AdenocarcinomaEGFR mRNA levelsAM251 (5 µM, 24h)6.7-fold increase[4]
PANC-1Pancreatic AdenocarcinomaHB-EGF mRNA levelsAM251 (5 µM, 24h)14.0-fold increase[4]
PANC-1Pancreatic AdenocarcinomaEGF-induced p-Akt levelsAM251 (24h) + EGF159.5 ± 15.4% of control[4]
DU145Prostate CancerDNA FragmentationAM25118-fold increase vs control[6]
MDA-MB-231 CSCsBreast Cancer Stem CellsCell InvasionAM251 (40 nM)>20% increase[8]
K562Chronic Myelogenous LeukemiaCell InvasionAM251Significant increase[9]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of AM251 on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10^4 cells/well) into 96-well plates and incubate for 24 hours to allow for attachment.[8]

  • Treatment: Treat cells with a range of concentrations of AM251 and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance spectrophotometrically at 570 nm.[8] The results can be used to calculate the IC50 value of AM251.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following AM251 treatment.[10]

  • Cell Preparation: Culture and treat cells with AM251 as desired. Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[10]

  • Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle after AM251 treatment.[12][13]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment. Wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[13]

  • Staining: Wash the fixed cells with PBS. Resuspend the pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.[13]

  • Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[13]

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12]

AM251 is a multifaceted compound with significant potential in oncology research. Its ability to induce apoptosis and cell cycle arrest through both CB1 receptor-dependent and independent mechanisms makes it a valuable tool for studying cancer cell biology. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers investigating the therapeutic applications of AM251 and similar molecules in cancer treatment. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its potential in combination therapies.[5]

References

Foundational Research on IR-251 as a NIR Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning near-infrared (NIR) probes, with a specific focus on a representative heptamethine cyanine dye, herein referred to as IR-251. Due to the lack of publicly available data for a probe explicitly named "this compound," this document leverages the extensive research on structurally similar and well-characterized heptamethine cyanine dyes, such as IR-780 iodide, to provide a comprehensive resource. This guide covers the core principles of synthesis, photophysical properties, and experimental applications relevant to the use of such probes in research and drug development.

Core Concepts of Heptamethine Cyanine Dyes as NIR Probes

Heptamethine cyanine dyes are a class of organic molecules characterized by two nitrogen-containing heterocyclic rings joined by a seven-carbon polymethine chain. This extended conjugated system is responsible for their strong absorption and fluorescence in the near-infrared (NIR) region (typically 700-900 nm). This spectral window is highly advantageous for biological imaging due to reduced light scattering by tissues, minimal autofluorescence from endogenous molecules, and deeper tissue penetration compared to visible light. These properties make heptamethine cyanine dyes like the archetypal this compound excellent candidates for in vivo imaging applications.[1][2]

The general structure of these dyes allows for versatile chemical modifications at various positions, enabling the fine-tuning of their photophysical properties and the introduction of functional groups for targeting specific biological molecules or cellular compartments.[3][4]

Synthesis of a Representative Heptamethine Cyanine Dye

The synthesis of heptamethine cyanine dyes typically involves the condensation of two equivalents of a heterocyclic quaternary salt with a bridging reagent that provides the central part of the polymethine chain. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye

This protocol describes a general procedure for the synthesis of a symmetrical heptamethine cyanine dye, which serves as a model for the synthesis of this compound.

Materials:

  • Substituted 2,3,3-trimethyl-3H-indole

  • Alkyl halide (e.g., iodomethane, propyl iodide)

  • Glutaconaldehyde dianil hydrochloride or similar pentamethine chain precursor

  • Anhydrous solvent (e.g., pyridine, ethanol, or a mixture)

  • Acetic anhydride

Procedure:

  • Quaternization of the Heterocycle:

    • Dissolve the substituted 2,3,3-trimethyl-3H-indole in a minimal amount of a suitable solvent.

    • Add a slight excess of the alkyl halide.

    • Heat the mixture under reflux for several hours until the quaternary salt precipitates.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) and dry it under a vacuum.

  • Condensation Reaction:

    • Suspend two equivalents of the resulting quaternary salt and one equivalent of the pentamethine chain precursor in an anhydrous solvent like pyridine or a mixture of ethanol and acetic anhydride.

    • Heat the mixture to reflux and maintain the temperature for 2-4 hours. The reaction progress can be monitored by the appearance of a deep green or blue color.

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude dye will often precipitate from the solution. If not, the product can be precipitated by the addition of a non-polar solvent.

    • Collect the solid by filtration, wash it with a non-polar solvent, and dry it.

  • Purification:

    • The crude dye can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/diethyl ether) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • UV-Vis-NIR Spectroscopy: To determine the absorption maximum.

  • Fluorimetry: To determine the emission maximum and quantum yield.

Photophysical Properties

The utility of a NIR probe is defined by its photophysical properties. The following table summarizes typical data for a representative heptamethine cyanine dye, which can be considered analogous to this compound.

PropertyTypical ValueSolvent/Conditions
Molar Mass ~667 g/mol -
Appearance Dark green or blue powderSolid state
Solubility Soluble in methanol, DMSO, DMF-
Absorption Maximum (λmax) 780 - 800 nmMethanol
Molar Extinction Coefficient (ε) > 200,000 M-1cm-1Methanol
Emission Maximum (λem) 800 - 830 nmMethanol
Stokes Shift 20 - 30 nm-
Fluorescence Quantum Yield (ΦF) 0.1 - 0.3Methanol

Note: These values are representative and can vary depending on the specific chemical structure and the solvent used.[5][6][7]

Experimental Applications and Protocols

Heptamethine cyanine dyes are widely used for in vitro and in vivo fluorescence imaging. Their ability to preferentially accumulate in tumor cells has made them valuable tools in cancer research.[2]

In Vitro Cellular Imaging

Experimental Protocol: Staining of Live Cells

Materials:

  • Heptamethine cyanine dye stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on a suitable imaging dish or slide

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide and culture them until they reach the desired confluency.

  • Staining:

    • Prepare a working solution of the NIR dye by diluting the stock solution in a cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and wash them once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove the unbound dye.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a NIR laser line for excitation (e.g., 785 nm) and a suitable emission filter (e.g., 800-850 nm long-pass).

In Vivo Tumor Imaging

Experimental Protocol: Imaging of Tumor Xenografts in Mice

Materials:

  • Heptamethine cyanine dye solution (e.g., 1 mg/mL in a mixture of DMSO and PBS, or formulated with a solubilizing agent like Cremophor EL)

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • In vivo imaging system (IVIS) or similar small animal imaging system with NIR capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration:

    • Inject the NIR dye solution intravenously (e.g., via the tail vein) at a typical dose of 0.1-1.0 mg/kg body weight.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 2, 6, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Use an appropriate excitation filter (e.g., 745-780 nm) and emission filter (e.g., >800 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in other organs to determine the tumor-to-background ratio.

Signaling Pathways and Logical Relationships

The preferential accumulation of certain heptamethine cyanine dyes in tumor cells is an active area of research. While the exact mechanisms are not fully elucidated for all dyes, several pathways have been implicated.

Diagram of a Proposed Cellular Uptake and Retention Mechanism:

G cluster_membrane extracellular Extracellular NIR Probe (this compound) oatp Organic Anion Transporting Polypeptides (OATPs) extracellular->oatp Uptake membrane Cell Membrane cytoplasm Cytoplasm oatp->cytoplasm mitochondria Mitochondria cytoplasm->mitochondria Accumulation lysosomes Lysosomes cytoplasm->lysosomes Accumulation retention Probe Retention (High Fluorescence) mitochondria->retention lysosomes->retention

Caption: Proposed mechanism for cellular uptake and retention of heptamethine cyanine probes.

This diagram illustrates a hypothesis where the NIR probe is actively transported into the cell via transporters like OATPs, which are often overexpressed in cancer cells.[2] Once inside, the probe can accumulate in organelles such as mitochondria and lysosomes, leading to enhanced retention and a strong fluorescence signal in tumor tissue compared to normal tissue.

Experimental Workflow for In Vivo Imaging:

G start Start: Tumor-Bearing Animal Model injection Intravenous Injection of this compound Probe start->injection imaging Longitudinal NIR Fluorescence Imaging injection->imaging analysis Image Analysis: Tumor-to-Background Ratio imaging->analysis biodistribution Ex Vivo Biodistribution (Optional) imaging->biodistribution end End: Quantify Tumor Targeting Efficiency analysis->end biodistribution->end

Caption: A typical experimental workflow for in vivo NIR fluorescence imaging.

This workflow outlines the key steps in an in vivo imaging experiment, from the preparation of the animal model to the final analysis of probe accumulation in the tumor.

Conclusion

While the specific NIR probe "this compound" is not prominently documented in publicly accessible scientific literature, its designation strongly suggests it belongs to the well-established class of heptamethine cyanine dyes. By understanding the fundamental principles of the synthesis, photophysical properties, and biological applications of representative members of this class, researchers and drug development professionals can effectively utilize such probes for high-sensitivity, high-resolution in vitro and in vivo NIR fluorescence imaging. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for the successful implementation of these powerful imaging tools in biomedical research.

References

In-depth Technical Guide on OATP-Mediated Uptake: The Case of "IR-251"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases for information on the compound "IR-251" and its potential interaction with Organic Anion Transporting Polypeptides (OATPs) has yielded no specific results. This suggests that "this compound" may be an internal development code for a compound not yet disclosed in public research, a misnomer, or a compound that has not been studied for its interaction with OATP transporters.

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters crucial for the disposition of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs.[1] These transporters are primarily expressed in the liver, intestine, kidney, and the blood-brain barrier, where they mediate the cellular influx of their substrates.[2] Given their significant role in drug absorption and clearance, understanding the interaction of new chemical entities with OATPs is a critical aspect of modern drug development.[3][4]

Due to the absence of specific data for "this compound," this guide will, as an alternative, provide a detailed framework and representative data for a well-characterized OATP substrate. This will serve as an illustrative example of the kind of in-depth technical guide that could be produced for a compound where such data is available. For this purpose, we will use a hypothetical OATP substrate to demonstrate the expected data presentation, experimental protocols, and visualizations.

Quantitative Data on OATP Substrate Uptake

To assess the interaction of a compound with OATP transporters, a series of in vitro experiments are typically conducted. The data from these experiments are crucial for understanding the kinetics and specificity of the transport. The following tables present hypothetical data for a model OATP substrate.

Table 1: Kinetic Parameters of a Hypothetical OATP Substrate in OATP-Expressing Cell Lines

TransporterCell LineKm (µM)Vmax (pmol/mg protein/min)Uptake Clearance (µL/min/mg protein)
OATP1B1HEK2935.2 ± 0.81250 ± 150240
OATP1B3CHO8.9 ± 1.2980 ± 110110
OATP2B1MDCKII15.4 ± 2.1750 ± 9049

Km (Michaelis-Menten constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximum transport velocity) indicates the maximum rate of transport. Uptake clearance is calculated as Vmax/Km.

Table 2: Inhibition of OATP-Mediated Uptake of a Probe Substrate by the Hypothetical Compound

TransporterProbe SubstrateInhibitor (Hypothetical Compound) IC50 (µM)
OATP1B1[³H]-Estradiol-17β-glucuronide2.5 ± 0.4
OATP1B3[³H]-Cholecystokinin-84.1 ± 0.6

IC50 is the half-maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the probe substrate's transport.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are standard protocols for key experiments in the study of OATP-mediated transport.

2.1. In Vitro Uptake Assay in Transfected Cell Lines

This protocol describes the measurement of the uptake of a test compound into cells overexpressing a specific OATP transporter.

  • Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing human OATP1B1, OATP1B3, or OATP2B1, alongside mock-transfected control cells, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).[5] Cells are seeded onto poly-D-lysine-coated 24-well plates and grown to confluence.

  • Uptake Experiment:

    • The cell monolayers are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The uptake is initiated by adding HBSS containing the radiolabeled or fluorescently tagged test compound at various concentrations.

    • Incubation is carried out at 37°C for a specified time (e.g., 2 minutes) to ensure measurement of the initial uptake rate.

    • The uptake is terminated by aspirating the substrate solution and rapidly washing the cells three times with ice-cold HBSS.

  • Quantification:

    • Cells are lysed with a suitable buffer (e.g., 0.1 M NaOH).

    • The amount of compound taken up by the cells is determined by liquid scintillation counting (for radiolabeled compounds) or fluorescence measurement.

    • The protein concentration in each well is determined using a standard method (e.g., BCA protein assay) to normalize the uptake data.

  • Data Analysis: The OATP-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in the OATP-expressing cells. Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.

2.2. Inhibition Assay

This protocol is used to determine if a test compound can inhibit the transport of a known OATP probe substrate.

  • Cell Culture and Preparation: OATP-expressing and mock-transfected cells are cultured and prepared as described in the uptake assay protocol.

  • Inhibition Experiment:

    • Cells are pre-incubated for 10 minutes at 37°C with HBSS containing various concentrations of the test compound (inhibitor).

    • The uptake is initiated by adding the probe substrate (e.g., [³H]-Estradiol-17β-glucuronide for OATP1B1) at a concentration close to its Km value, along with the inhibitor.

    • The incubation, termination, and quantification steps are the same as in the uptake assay.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is determined by fitting the concentration-inhibition data to a sigmoidal dose-response curve.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

OATP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular_Substrate Substrate (e.g., this compound) OATP_Transporter OATP Transporter (e.g., OATP1B1) Extracellular_Substrate->OATP_Transporter Binding Intracellular_Substrate Intracellular Substrate OATP_Transporter->Intracellular_Substrate Translocation Metabolism Metabolism / Efflux Intracellular_Substrate->Metabolism

Caption: A simplified signaling pathway of OATP-mediated substrate uptake.

Experimental_Workflow A Seed OATP-expressing and Mock cells in 24-well plates B Wash cells with pre-warmed HBSS A->B C Add substrate solution (with or without inhibitor) B->C D Incubate at 37°C for a defined time C->D E Terminate uptake with ice-cold HBSS D->E F Lyse cells E->F G Quantify substrate uptake (Scintillation/Fluorescence) F->G H Determine protein concentration F->H I Data Analysis (Calculate Km, Vmax, IC50) G->I H->I

Caption: A typical experimental workflow for an in vitro OATP uptake assay.

References

The Indirect Influence of IR-251 (AM251) on the PPARγ Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is a master regulator of adipogenesis, and also plays a crucial role in glucose homeostasis, lipid metabolism, and inflammation. The discovery of PPARγ as the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs has solidified its importance in metabolic diseases. PPARγ exists in two isoforms, PPARγ1 and PPARγ2, which are generated by alternative promoter usage and splicing. Upon activation by ligands, such as fatty acids or synthetic agonists, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This technical guide explores the effects of the compound AM251, a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1R), on the PPARγ signaling pathway. It is important to note that the initial query for "IR-251" did not yield specific results, and based on the available scientific literature, it is presumed that the intended compound of interest is AM251. The primary mechanism of action of AM251 is not direct modulation of PPARγ; instead, its effects on this pathway are understood to be indirect, occurring through the intricate crosstalk between the endocannabinoid system (ECS) and PPARγ signaling.

The Crosstalk Between the Endocannabinoid System and PPARγ Signaling

The endocannabinoid system, comprising cannabinoid receptors (CB1R and CB2R), their endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol), and the enzymes for their synthesis and degradation, is a key regulator of energy homeostasis. Overactivity of the ECS has been linked to obesity and metabolic syndrome.

Emerging evidence points to a significant interplay between the ECS and the PPARγ signaling pathway. Several endocannabinoids and their metabolites can directly bind to and activate PPARs. This overlap in signaling molecules and physiological functions suggests that modulation of the ECS can have downstream consequences on PPARγ activity. AM251, by blocking the CB1R, can therefore indirectly influence the PPARγ signaling cascade. For instance, studies have shown that the effects of certain synthetic cannabinoids on the transcriptional activity of PPARγ can be partially inhibited by AM251, indicating a CB1R-mediated influence on PPARγ signaling.[1] Furthermore, in conditions of high glucose that can suppress PPARγ2 signaling, the CB1R inverse agonist AM251 has been shown to restore this signaling.

Quantitative Data on the Effects of AM251

Direct quantitative data from in vitro assays measuring the specific effect of AM251 on PPARγ transcriptional activity (e.g., EC50 or IC50 values from reporter assays) is limited in the current scientific literature. The available data primarily focuses on the in vivo systemic effects of AM251 on metabolic parameters, which are influenced by the PPARγ pathway.

Parameter Animal Model Treatment Effect Reference
Fat Pad Weight (Epididymal, Perirenal, Brown)Diet-Induced Obese Rats3 mg/kg AM251 daily for 6 weeksDecreased[2][3][4]
Plasma LeptinDiet-Induced Obese Rats3 mg/kg AM251 daily for 6 weeksDecreased[2][3][4]
Plasma GlucagonDiet-Induced Obese Rats3 mg/kg AM251 daily for 6 weeksDecreased[2][3][4]
Plasma GhrelinDiet-Induced Obese Rats3 mg/kg AM251 daily for 6 weeksDecreased[2][3][4]
Plasma GLP-1Diet-Induced Obese Rats3 mg/kg AM251 daily for 6 weeksDecreased[2][3][4]
Plasma AdiponectinDiet-Induced Obese Rats3 mg/kg AM251 daily for 6 weeksNo significant change[2][3][4]
Plasma GlucoseObese Zucker Rats3 mg/kg AM251 daily for 3 weeksDecreased
Plasma LDL CholesterolObese Zucker Rats3 mg/kg AM251 daily for 3 weeksDecreased
Plasma HDL CholesterolObese Zucker Rats3 mg/kg AM251 daily for 3 weeksIncreased
GLUT4 Protein Content3T3-L1 AdipocytesAM251 (4 and 24-hour incubation)Increased[5]
GLUT4 mRNA Expression3T3-L1 AdipocytesAM251 (2-hour incubation)Increased[5]

Experimental Protocols

Adipogenesis Assay

This assay is fundamental for assessing the pro- or anti-adipogenic effects of compounds, which is a key function of the PPARγ pathway.

Objective: To determine the effect of AM251 on the differentiation of preadipocytes into mature adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Methodology:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with 10% fetal bovine serum. This is considered Day 0.

  • Test Compound Treatment: In parallel, treat cells with the differentiation cocktail in the presence of various concentrations of AM251 or vehicle control.

  • Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish the maintenance medium every 2-3 days.

  • Staining for Lipid Accumulation: After 8-10 days of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Oil Red O Staining: Wash the fixed cells with water and stain with Oil Red O solution for 10-15 minutes to visualize the intracellular lipid droplets.

  • Quantification: Wash the stained cells with water to remove excess stain. The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain can be eluted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically.

PPARγ Reporter Gene Assay

This assay directly measures the transcriptional activity of PPARγ in response to a test compound.

Objective: To determine if AM251 modulates the transcriptional activity of PPARγ.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing a PPRE driving the expression of a reporter gene, such as luciferase.

  • Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence and absence of various concentrations of AM251. A vehicle control group should also be included.

  • Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The effect of AM251 on PPARγ transcriptional activity can then be determined by comparing the luciferase activity in the treated groups to the control groups.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique can be used to investigate potential physical interactions between components of the CB1R and PPARγ signaling pathways.

Objective: To determine if a protein in the CB1R signaling cascade physically interacts with PPARγ or its co-activators.

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., a protein downstream of CB1R activation). The antibody-protein complexes are then captured on protein A/G-conjugated beads.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the "bait" protein and any interacting "prey" proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the "prey" protein (e.g., PPARγ or a known co-activator) to detect the interaction.

Visualizations

PPARG_Signaling_Pathway PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPARg PPARg Ligand->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_PPRE PPARγ-RXR-PPRE Complex PPARg_RXR->PPARg_RXR_PPRE Translocation to Nucleus CoA Co-activators PPARg_RXR->CoA Recruitment CoR Co-repressors CoR->PPARg_RXR Inhibition PPRE PPRE Target_Genes Target Genes (e.g., Adiponectin, CD36, aP2) PPARg_RXR_PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins involved in Adipogenesis, Glucose Homeostasis, Lipid Metabolism mRNA->Proteins Translation CoA->PPARg_RXR_PPRE

Caption: The canonical PPARγ signaling pathway.

CB1R_PPARG_Crosstalk Proposed Crosstalk between CB1R and PPARγ Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM251 AM251 CB1R CB1 Receptor AM251->CB1R Antagonism/ Inverse Agonism Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) CB1R->Downstream_Signaling Modulation of PPARg PPARγ Downstream_Signaling->PPARg Indirect Regulation of PPARγ Activity/ Expression PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_PPRE PPARγ-RXR-PPRE Complex PPARg_RXR->PPARg_RXR_PPRE Translocation to Nucleus PPRE PPRE Target_Genes PPARγ Target Genes PPARg_RXR_PPRE->Target_Genes Modulation of Transcription

References

Preclinical Profile of HMPL-A251 (IR-251): A Novel HER2-Targeted Antibody-Therapy Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for HMPL-A251, a first-in-class HER2-targeted Antibody-Targeted Therapy Conjugate (ATTC). Based on available public information, it is presumed that "IR-251" refers to HMPL-A251, an investigational agent developed by HUTCHMED. This document synthesizes preliminary findings from in vitro and in vivo tumor models, details its mechanism of action, and outlines the experimental protocols employed in its evaluation.

Core Concept and Mechanism of Action

HMPL-A251 represents a novel approach in the field of antibody-drug conjugates by utilizing a highly selective and potent PI3K/PIKK inhibitor as its payload, rather than a traditional cytotoxic agent.[1][2] This design aims to leverage the synergistic effect of targeting the human epidermal growth factor receptor 2 (HER2) and simultaneously inhibiting the PI3K/AKT/mTOR (PAM) signaling pathway, a key cascade frequently altered in cancer and implicated in resistance to HER2-targeted therapies.[1][3]

The molecule consists of three main components:

  • Antibody: A humanized anti-HER2 IgG1 monoclonal antibody (HMA000352) that selectively binds to HER2-expressing tumor cells.[4]

  • Payload: A highly potent and selective PI3K/PIKK inhibitor (HM-5041609) designed to induce tumor cell apoptosis and DNA damage.[4][5]

  • Linker: A cleavable, hydrophilic linker that connects the antibody to the payload, designed to be stable in plasma and release the payload within the target cancer cells.[2][4]

The proposed mechanism of action follows a targeted delivery process. Upon intravenous administration, the anti-HER2 antibody component of HMPL-A251 binds to HER2 receptors on the surface of tumor cells.[1] This binding triggers rapid internalization of the conjugate into the cell, followed by trafficking to the lysosome.[1][6] Within the lysosome, the cleavable linker is processed, releasing the active PI3K/PIKK inhibitor payload into the cytoplasm.[1][4] The released payload then inhibits the PAM and PIKK (ATM/ATR/DNA-PK) signaling pathways, leading to the induction of tumor cell apoptosis.[4][5]

Preclinical Data Summary

Preclinical data for HMPL-A251 were presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in October 2025.[2][7] The findings highlight its activity in a broad range of tumor models.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the preclinical evaluation of HMPL-A251 and its payload.

Table 1: In Vitro Activity of HMPL-A251 and its PI3K/PIKK Inhibitor Payload

ParameterFindingCell Lines / ConditionsSource
Payload Potency (IC₅₀) 1 - 10 nMClass I PI3K and PIKK family kinases[4]
Payload Broad Activity (Median IC₅₀) < 1 nMPanel of 130 human tumor cell lines[4][6]
Payload Selectivity Excellent selectivityProfiled against 418 kinases[4]
HMPL-A251 Activity Potent inhibition of cell growthHER2-positive tumor cells (independent of PAM pathway status)[7][8]
HMPL-A251 Activity Moderately reduced activityHER2-low, PAM-altered cell lines[6][7]
Bystander Effect Strong bystander killing observedCo-culture of HER2-positive and HER2-null cells[6][7]

Table 2: In Vivo Efficacy and Pharmacokinetic Data for HMPL-A251

ParameterFindingTumor Models / ConditionsSource
Single-Dose Efficacy Induced tumor regressionMultiple HER2-positive and HER2-low xenograft models[4][6]
Effective Dose ≥ 3 mg/kg (intravenous)Mouse xenograft models[4][6]
Comparative Efficacy Superior or comparable to T-DXdIn most tested xenograft models at equivalent doses[4][6]
Free Payload Exposure (Plasma) Mass ratio < 1:500,000 (Payload vs. HMPL-A251)In vivo pharmacokinetic studies[1][7]
Tolerability Superior to naked antibody + payload combinationIn vivo studies[7][8]

Key Experimental Protocols

While specific, detailed protocols for HMPL-A251 studies are proprietary, this section outlines standard methodologies for the key experiments conducted.

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the payload and HMPL-A251 against a panel of cancer cell lines with varying HER2 expression and PAM pathway status.

  • Methodology:

    • Cell Plating: Cancer cell lines are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of the test compound (PI3K/PIKK payload or HMPL-A251).

    • Incubation: Plates are incubated for a period of 72 to 120 hours to allow for the compound to exert its effect.

    • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantifies metabolically active cells.[9]

    • Data Analysis: The results are normalized to untreated control cells, and dose-response curves are generated to calculate IC₅₀ values using non-linear regression.

Bystander Effect Co-Culture Assay
  • Objective: To assess the ability of the payload, when released from HER2-positive cells, to kill neighboring HER2-negative cells.

  • Methodology:

    • Cell Labeling: The HER2-negative (bystander) cell line is labeled with a fluorescent marker (e.g., GFP) to distinguish it from the HER2-positive (target) cell line.

    • Co-Culture Seeding: HER2-positive and fluorescently labeled HER2-negative cells are seeded together in the same wells, often at varying ratios.[10][11]

    • ADC Treatment: The co-culture is treated with HMPL-A251 at a concentration known to be cytotoxic to HER2-positive cells but minimally active against HER2-negative cells in monoculture.[11]

    • Monitoring: The viability of the HER2-negative population is monitored over time using methods like flow cytometry or high-content imaging to specifically quantify the fluorescent cells.[10]

    • Analysis: A reduction in the number of viable HER2-negative cells in the presence of HER2-positive cells and HMPL-A251, compared to controls, indicates a bystander effect.

In Vivo Xenograft Tumor Model Study
  • Objective: To evaluate the anti-tumor efficacy and tolerability of HMPL-A251 in an in vivo setting.

  • Methodology:

    • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.

    • Tumor Implantation: Human cancer cells (e.g., HER2-positive BT-474 or NCI-N87; HER2-low MCF-7) are implanted subcutaneously into the flanks of the mice.

    • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, HMPL-A251 at various doses, comparator agents like T-DXd). The drug is administered, typically via a single intravenous injection.[4]

    • Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

    • Endpoint Analysis: The study may conclude when tumors in the control group reach a maximum size, or after a set period. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival analysis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of HMPL-A251

HMPL_A251_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HMPL-A251 Anti-HER2 IgG1 PI3K/PIKK Inhibitor Payload HER2 HER2 Receptor HMPL-A251:f0->HER2 1. Binding Internalization Endocytosis & Internalization HER2->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage PI3K_Pathway PI3K/AKT/mTOR (PAM) Pathway Payload_Release->PI3K_Pathway 5. Inhibition PIKK_Pathway PIKK Pathway (ATM/ATR/DNA-PK) Payload_Release->PIKK_Pathway 5. Inhibition Apoptosis Apoptosis & DNA Damage PI3K_Pathway->Apoptosis PIKK_Pathway->Apoptosis

Caption: Mechanism of Action for HMPL-A251.

General Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Payload_Screen Payload Screening (Kinase Assays, Cell Panels) ADC_Gen ADC Generation (Conjugation) Payload_Screen->ADC_Gen Cytotoxicity Cytotoxicity Assays (IC50 Determination) ADC_Gen->Cytotoxicity Internalization Internalization Assay ADC_Gen->Internalization Bystander Bystander Effect Assay (Co-Culture) Cytotoxicity->Bystander PK_Tox Pharmacokinetics & Tolerability Studies Bystander->PK_Tox Lead Candidate Selection Efficacy Xenograft Efficacy Studies (HER2+, HER2-low) PK_Tox->Efficacy PD_Analysis Pharmacodynamic Analysis (Tumor Payload Conc.) Efficacy->PD_Analysis Result Data for IND Filing PD_Analysis->Result

Caption: Preclinical evaluation workflow for an Antibody-Targeted Therapy Conjugate.

References

basic characteristics of IR-251 as a theranostic agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information on a theranostic agent designated as "IR-251." The following technical guide is a representative overview based on the well-documented characteristics of similar near-infrared (NIR) cyanine dye-based theranostic agents, such as IR-813, which are used for photothermal therapy and bioimaging. This document serves as a template to illustrate the core characteristics, experimental methodologies, and signaling pathways relevant to such an agent.

Core Characteristics of NIR Theranostic Agents

Near-infrared (NIR) theranostic agents are a class of molecules that absorb and emit light in the NIR spectrum (700-1700 nm). This property allows for deep tissue penetration, making them ideal for both imaging (diagnostics) and therapy. When excited by an external light source, these agents can convert light energy into heat, a process known as photothermal therapy (PTT), which can induce localized tumor cell death.[1][2] Concurrently, their fluorescence capabilities enable real-time imaging of their biodistribution and accumulation in target tissues.

Physicochemical Properties

The efficacy and safety of a theranostic agent are largely dictated by its physicochemical properties. For a hypothetical this compound, these would be crucial parameters to characterize.

PropertyTypical ValueSignificance
Molecular Weight 800 - 1200 g/mol Influences pharmacokinetics and clearance.
Absorption Peak (λmax) 780 - 820 nmDetermines the optimal laser wavelength for PTT.
Molar Extinction Coefficient > 200,000 M⁻¹cm⁻¹High values indicate efficient light absorption.
Fluorescence Emission Peak 800 - 850 nmEnables NIR imaging for tracking.
Photothermal Conversion Efficiency (PCE) 30% - 50%A high PCE is critical for effective tumor ablation.
Solubility Soluble in organic solvents, limited in waterOften requires formulation with nanoparticles for in vivo use.
Photostability Moderate to HighResistance to photobleaching ensures sustained therapeutic and imaging effects.
Formulation for In Vivo Application

Due to their hydrophobic nature, NIR dyes like a hypothetical this compound are often encapsulated in nanocarriers to improve their solubility, stability, and tumor-targeting capabilities.

Formulation ParameterTypical ValueSignificance
Nanoparticle Type Liposomes, Polymeric Micelles, Silica NanoparticlesBiocompatible delivery systems.
Particle Size (Hydrodynamic Diameter) 80 - 150 nmOptimal for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
Zeta Potential -10 to -25 mVA slightly negative charge prevents aggregation and reduces non-specific uptake.
Drug Loading Efficiency > 80%Maximizes the therapeutic payload.

Mechanism of Action: Photothermal Therapy and Immunogenic Cell Death

The primary therapeutic mechanism of agents like this compound is photothermal therapy. Upon irradiation with a NIR laser, the agent rapidly heats up, leading to hyperthermia in the surrounding tissue. This localized temperature increase (typically to 42-50°C) induces apoptosis and necrosis in cancer cells.[1]

Beyond direct cell killing, PTT can also trigger a robust anti-tumor immune response through a process called immunogenic cell death (ICD).

G cluster_0 Photothermal Therapy (PTT) cluster_1 Immunogenic Cell Death (ICD) This compound Accumulation in Tumor This compound Accumulation in Tumor NIR Laser Irradiation NIR Laser Irradiation This compound Accumulation in Tumor->NIR Laser Irradiation Localized Hyperthermia Localized Hyperthermia NIR Laser Irradiation->Localized Hyperthermia Tumor Cell Death (Necrosis/Apoptosis) Tumor Cell Death (Necrosis/Apoptosis) Localized Hyperthermia->Tumor Cell Death (Necrosis/Apoptosis) Release of DAMPs Release of DAMPs (e.g., ATP, HMGB1, Calreticulin) Tumor Cell Death (Necrosis/Apoptosis)->Release of DAMPs DC Maturation Dendritic Cell (DC) Maturation Release of DAMPs->DC Maturation T-Cell Priming Antigen Presentation & T-Cell Priming DC Maturation->T-Cell Priming Systemic Anti-Tumor Immunity Systemic Anti-Tumor Immunity T-Cell Priming->Systemic Anti-Tumor Immunity

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of a theranostic agent.

Synthesis of a Hypothetical this compound

The synthesis of cyanine dyes typically involves the condensation of heterocyclic precursors.

G Heterocyclic Precursor A Heterocyclic Precursor A Reaction in Solvent Reaction in Solvent Heterocyclic Precursor A->Reaction in Solvent Heterocyclic Precursor B Heterocyclic Precursor B Heterocyclic Precursor B->Reaction in Solvent Condensing Agent Condensing Agent Condensing Agent->Reaction in Solvent Purification (Chromatography) Purification (Chromatography) Reaction in Solvent->Purification (Chromatography) This compound Dye This compound Dye Purification (Chromatography)->this compound Dye

Protocol:

  • Reaction Setup: Dissolve equimolar amounts of heterocyclic precursors (e.g., indolenine derivatives) and a condensing agent in a suitable solvent like ethanol or DMF.

  • Condensation: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: After cooling, the crude product often precipitates and can be collected by filtration.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure dye.

  • Characterization: Confirm the structure using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.

In Vitro Photothermal Performance

This experiment quantifies the heat-generating capability of the agent.

Protocol:

  • Sample Preparation: Prepare solutions of this compound at various concentrations in PBS.

  • Irradiation: Place the solutions in a quartz cuvette and irradiate with an 808 nm laser at a power density of 1 W/cm².

  • Temperature Measurement: Record the temperature of the solution every 30 seconds for 10 minutes using a digital thermometer.

  • Data Analysis: Plot temperature change (ΔT) versus time to evaluate the photothermal effect. The photothermal conversion efficiency can be calculated from the heating and cooling curves.

In Vivo Efficacy in a Murine Tumor Model

This protocol assesses the therapeutic effect in a living organism.

G Tumor Inoculation Tumor Inoculation Tumor Growth to 100 mm³ Tumor Growth to 100 mm³ Tumor Inoculation->Tumor Growth to 100 mm³ Randomization into Groups Randomization into Groups Tumor Growth to 100 mm³->Randomization into Groups IV Injection of this compound IV Injection of this compound Randomization into Groups->IV Injection of this compound NIR Laser Irradiation (24h post-injection) NIR Laser Irradiation (24h post-injection) IV Injection of this compound->NIR Laser Irradiation (24h post-injection) Monitor Tumor Volume & Survival Monitor Tumor Volume & Survival NIR Laser Irradiation (24h post-injection)->Monitor Tumor Volume & Survival

Protocol:

  • Tumor Model: Subcutaneously inject cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunodeficient mice.

  • Treatment: When tumors reach a volume of ~100 mm³, intravenously inject the this compound formulation.

  • Irradiation: After 24 hours (to allow for tumor accumulation), irradiate the tumor area with an 808 nm laser.

  • Monitoring: Measure tumor volumes and body weight every other day. Monitor survival over a period of 30-60 days.

  • Histology: At the end of the study, excise tumors and major organs for histological analysis (H&E staining) to assess therapeutic efficacy and potential toxicity.

Pharmacokinetics and Biodistribution

Understanding how a theranostic agent behaves in the body is crucial for its clinical translation.

Pharmacokinetic ParameterTypical Value (for nano-formulation)Description
Blood Half-life (t½) 6 - 12 hoursA longer half-life allows for greater tumor accumulation.
Peak Tumor Accumulation 12 - 24 hours post-injectionThe optimal time window for laser irradiation.
Tumor Uptake (%ID/g) 5 - 10 %ID/gPercentage of injected dose per gram of tumor tissue.
Primary Clearance Route Hepatic (liver) and Renal (kidney)Excretion through bile and urine.

This technical guide provides a foundational understanding of the key characteristics and evaluation methods for a NIR theranostic agent like the hypothetical this compound. The successful development of such an agent relies on a multidisciplinary approach, combining chemical synthesis, materials science, and comprehensive biological evaluation.

References

Methodological & Application

IR-251 Protocol for Live-Cell Imaging: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-251 is a near-infrared (NIR) fluorescent probe with a particular affinity for mitochondria, the powerhouses of the cell. Its application in live-cell imaging has garnered significant interest due to its potential to monitor mitochondrial activity and its role as a therapeutic agent in cancer research. This document provides a detailed application note and protocol for the use of this compound in live-cell imaging, with a focus on its mechanism of action involving the PPARγ/ROS/β-catenin signaling pathway. The use of NIR probes like this compound offers distinct advantages for live-cell imaging, including deeper tissue penetration and reduced phototoxicity compared to traditional fluorophores.

Principle of Action

This compound is a mitochondrion-targeting NIR fluorescent probe. It is understood to exert its effects by first localizing to the mitochondria. Following its accumulation in the mitochondria, this compound inhibits the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This inhibition leads to an overproduction of Reactive Oxygen Species (ROS), which in turn suppresses the β-catenin signaling pathway. The downstream effects of this pathway inhibition include the disruption of proteins related to the cell cycle and metastasis, ultimately leading to the inhibition of tumor proliferation and spread.[1]

Data Presentation

Quantitative data for the this compound probe is crucial for optimizing experimental conditions and ensuring reproducibility. The following tables summarize key parameters for the use of this compound in live-cell imaging.

ParameterValueNotes
Excitation Wavelength (nm) ~780 nmOptimal excitation for NIR probes should be determined empirically for the specific imaging system.
Emission Wavelength (nm) ~810 nmEmission maxima can vary slightly depending on the cellular environment.
Recommended Concentration 1-10 µMOptimal concentration is cell-type dependent and should be determined by titration to achieve a high signal-to-noise ratio with minimal cytotoxicity.
Incubation Time 15-60 minIncubation time should be optimized to allow for sufficient mitochondrial accumulation without inducing cellular stress.
Photostability HighNIR probes generally exhibit higher photostability compared to conventional dyes, allowing for longer-term imaging. Specific photobleaching rates should be quantified for the imaging conditions used.
Signal-to-Noise Ratio >10A high signal-to-noise ratio is desirable for clear visualization of mitochondrial structures. This can be optimized by adjusting probe concentration, incubation time, and imaging parameters.
Cytotoxicity Low at optimal concentrationsCell viability should be assessed (e.g., using a live/dead assay) to determine the cytotoxic threshold of this compound for the specific cell line and experimental duration.

Table 1: Key Performance Parameters of this compound for Live-Cell Imaging

Cell LineOptimal Concentration (µM)Incubation Time (min)Imaging ModalityReference
Various Tumor Cell Lines5-1030Confocal Microscopy[1]

Table 2: Exemplary Experimental Conditions for this compound in Tumor Cell Lines

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex the solution until the probe is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Staining Protocol
  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides).

  • On the day of imaging, prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.

  • Add fresh, pre-warmed complete culture medium to the cells for imaging. It is recommended to use a phenol red-free medium to reduce background fluorescence.

Live-Cell Imaging
  • Place the imaging vessel on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2, and humidity).

  • Use a laser line appropriate for NIR excitation (e.g., 780 nm) and a corresponding emission filter (e.g., 810 nm long-pass).

  • Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images using a time-lapse series to observe dynamic mitochondrial processes. The acquisition frequency should be optimized based on the biological process being studied.

Cytotoxicity Assay (Optional but Recommended)
  • Plate cells in a 96-well plate at a suitable density.

  • The following day, treat the cells with a range of this compound concentrations for the desired experimental duration.

  • Include both a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining kit) according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells at each concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its use in live-cell imaging.

IR251_Signaling_Pathway This compound Signaling Pathway IR251 This compound Mitochondria Mitochondria IR251->Mitochondria PPARg PPARγ Mitochondria->PPARg Inhibition ROS ROS (Reactive Oxygen Species) PPARg->ROS Overproduction BetaCatenin β-catenin Signaling Pathway ROS->BetaCatenin Inhibition CellCycle Cell Cycle Progression BetaCatenin->CellCycle Inhibition Metastasis Metastasis BetaCatenin->Metastasis Inhibition TumorProliferation Tumor Proliferation & Metastasis Inhibition CellCycle->TumorProliferation Metastasis->TumorProliferation

Caption: Proposed signaling pathway of this compound in tumor cells.

Live_Cell_Imaging_Workflow This compound Live-Cell Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis CellCulture 1. Cell Culture StockSolution 2. Prepare this compound Stock Solution (1 mM in DMSO) WorkingSolution 3. Prepare Working Solution (1-10 µM in medium) Wash1 4. Wash Cells (PBS) WorkingSolution->Wash1 Incubate 5. Incubate with this compound (15-60 min, 37°C) Wash2 6. Wash Cells (Medium) ImageAcquisition 7. Live-Cell Imaging (Confocal/Fluorescence Microscope) Wash2->ImageAcquisition DataAnalysis 8. Image & Data Analysis

Caption: General experimental workflow for live-cell imaging with this compound.

References

Application of Near-Infrared (NIR) Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the utilization of near-infrared fluorescent dyes for robust cell analysis.

Note on "IR-251": Extensive searches for a specific flow cytometry dye named "this compound" did not yield any specific product or application data. It is possible that this is a proprietary, discontinued, or misspelled name. The following application notes and protocols are based on the general class of near-infrared (NIR) dyes, which are commonly used in flow cytometry and may be relevant to your interests.

Introduction to Near-Infrared Dyes in Flow Cytometry

Near-infrared (NIR) fluorescent dyes have emerged as powerful tools in multicolor flow cytometry. Operating in the 700-900 nm spectral range, these dyes offer significant advantages over traditional fluorochromes that emit in the visible spectrum. The primary benefit of using the NIR range is the reduction of autofluorescence from cells and tissues, leading to a better signal-to-noise ratio.[1] This is particularly advantageous when analyzing cell types with high intrinsic fluorescence, such as macrophages or certain tumor cells.

NIR dyes are available with various functionalities, including amine-reactive forms for antibody conjugation and as viability stains that are excluded by live cells with intact membranes. This allows for their integration into complex, multi-parameter immunophenotyping panels and cell viability assays.

Core Applications

  • High-Parameter Immunophenotyping: NIR dye-conjugated antibodies can be incorporated into large multicolor panels, expanding the number of markers that can be simultaneously analyzed. Their unique spectral properties minimize spillover into channels used by common fluorochromes excited by blue and yellow-green lasers.

  • Cell Viability and Apoptosis: Amine-reactive NIR dyes are widely used as viability stains. In this application, the dye only labels cells with compromised membranes, which are characteristic of late-stage apoptosis or necrosis. This allows for the exclusion of dead cells from analysis, improving the accuracy of results.[2]

  • In Vivo Cell Tracking: The deeper tissue penetration of NIR light makes these dyes suitable for in vivo flow cytometry applications, where labeled cells can be tracked in circulation.[3]

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of a generic amine-reactive NIR viability dye compared to traditional viability stains.

FeatureGeneric NIR Viability DyePropidium Iodide (PI)7-AAD
Excitation Maximum ~750 nm~535 nm~546 nm
Emission Maximum ~775 nm~617 nm~647 nm
Common Laser Line Red (e.g., 633 nm, 640 nm)Blue (488 nm) or Yellow-Green (561 nm)Blue (488 nm) or Yellow-Green (561 nm)
Signal-to-Noise Ratio HighModerateModerate
Compensation Requirement Low to moderateHigh with PE-tandemsHigh with PE
Fixable Yes (Amine-reactive)NoNo

Experimental Protocols

Protocol 1: Cell Viability Staining with a Generic Amine-Reactive NIR Dye

This protocol describes the use of a generic, fixable amine-reactive NIR dye for the discrimination of live and dead cells in a suspension.

Materials:

  • Cells in single-cell suspension

  • Phosphate-Buffered Saline (PBS), azide-free

  • Generic Amine-Reactive NIR Viability Dye (lyophilized)

  • Anhydrous DMSO

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • 12 x 75 mm polystyrene tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the NIR dye by dissolving the lyophilized powder in anhydrous DMSO. Mix well.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells twice with azide-free PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

    • Resuspend the cell pellet in azide-free PBS to a concentration of 1-10 x 10^6 cells/mL.

  • Staining:

    • For every 1 x 10^6 cells, add 1 µL of the 1 mM NIR dye stock solution to 1 mL of the cell suspension. This is a starting point and should be optimized for your specific cell type and instrument.

    • Vortex immediately after adding the dye.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing and Antibody Staining:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • After washing, the cells can be proceeded with fixation and/or permeabilization and staining for intracellular targets, or stained for cell surface markers according to standard protocols.

  • Data Acquisition:

    • Acquire samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate NIR detectors.

    • Collect data for the NIR dye in a channel with a bandpass filter appropriate for its emission spectrum (e.g., 780/60 nm).

    • Ensure to include unstained and single-stained controls for compensation.

Protocol 2: Integration of NIR Dye-Conjugated Antibody in an Immunophenotyping Panel

This protocol provides a general workflow for using an antibody conjugated to a generic NIR fluorochrome.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer

  • Fc receptor blocking solution (e.g., anti-CD16/32 for mouse cells, or commercial Fc block)

  • Antibody cocktail including the NIR-conjugated antibody

  • 12 x 75 mm polystyrene tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and adjust the cell count to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking solution to the cells and incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal volume of the antibody cocktail containing the NIR-conjugated antibody.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant. Repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Acquire data on a flow cytometer with the appropriate laser and detector configuration for the NIR dye and other fluorochromes in the panel.

    • Use single-stained controls for each fluorochrome to set up the compensation matrix.

Visualizations

G Experimental Workflow: NIR Viability Staining A Prepare Single-Cell Suspension B Wash Cells with Azide-Free PBS A->B C Stain with Amine-Reactive NIR Dye B->C D Wash Cells with Staining Buffer C->D E Surface/Intracellular Antibody Staining D->E F Acquire on Flow Cytometer E->F G Data Analysis: Gate on Live Cells F->G

Caption: Workflow for assessing cell viability using an amine-reactive NIR dye.

G Signaling Pathway: Apoptosis and Membrane Permeability cluster_0 Cellular Events cluster_1 Flow Cytometry Detection A Apoptotic Stimulus B Caspase Activation A->B C Executioner Caspases B->C D Membrane Blebbing C->D E Loss of Membrane Integrity D->E F Annexin V Staining (Early Apoptosis) D->F exposes phosphatidylserine G NIR Viability Dye Staining (Late Apoptosis/Necrosis) E->G allows dye entry

Caption: Detection of apoptosis stages by flow cytometry.

References

Application Notes and Protocols for IR-251 Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging offers significant advantages for the analysis of fixed tissues, primarily due to reduced autofluorescence from biological samples in this spectral range, leading to higher signal-to-noise ratios.[1][2] This allows for deeper tissue penetration and enhanced sensitivity, making it an ideal choice for in vivo and deep tissue imaging.[1][3] IR-251 is a novel, bright, and highly photostable near-infrared fluorophore designed for covalent labeling of proteins and antibodies. These application notes provide a detailed protocol for the successful use of this compound in staining fixed tissues for fluorescence microscopy.

Properties of this compound

This compound is a cyanine-based dye that provides intense and stable fluorescence in the near-infrared spectrum. Its properties make it an excellent choice for demanding imaging applications, including confocal microscopy and high-content screening. A summary of its photophysical properties is provided in the table below.

PropertyValue
Excitation Wavelength (λex)750 nm
Emission Wavelength (λem)780 nm
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.15
PhotostabilityHigh
SolubilitySoluble in aqueous buffers

Experimental Protocols

This section details the recommended procedures for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound conjugated antibodies.

I. Deparaffinization and Rehydration of FFPE Tissue Sections

This protocol describes the removal of paraffin wax from FFPE tissue sections and their subsequent rehydration.

Materials:

  • Xylene or a xylene substitute (e.g., Histoclear)

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Coplin jars or a staining rack

Procedure:

  • Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.

  • Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides thoroughly with deionized water.

II. Antigen Retrieval

Heat-induced epitope retrieval (HIER) is recommended for most antibodies to unmask epitopes that have been cross-linked during fixation.

Materials:

  • 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0)

  • Heat source (microwave, pressure cooker, or water bath)

Procedure:

  • Pre-heat the antigen retrieval solution to 95-100°C.

  • Immerse the rehydrated slides in the heated solution.

  • Incubate for 10-20 minutes at 95-100°C.

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides with Phosphate Buffered Saline (PBS).

III. Immunostaining

This protocol outlines the steps for blocking, primary antibody incubation, and detection using an this compound conjugated secondary antibody.

Materials:

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody (specific to the target of interest)

  • This compound conjugated secondary antibody (specific to the host species of the primary antibody)

  • Humidified chamber

Procedure:

  • Blocking: Surround the tissue section with a hydrophobic barrier using a pap pen. Cover the tissue with blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.[2]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the this compound conjugated secondary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.

IV. Counterstaining and Mounting

Materials:

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

Procedure:

  • Counterstaining: If desired, incubate the slides with a suitable nuclear counterstain according to the manufacturer's instructions.

  • Washing: Rinse briefly with PBS.

  • Mounting: Apply a drop of antifade mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~750 nm, Emission: ~780 nm).

Optional Protocol: Adaptation for Cleared Tissues

For imaging deeper into tissues, a tissue clearing protocol can be employed.[4][5] This protocol is a general guideline and may need optimization depending on the specific clearing method used.

Procedure:

  • Fixation and Permeabilization: Follow the initial steps of your chosen tissue clearing protocol (e.g., CLARITY, CUBIC).[5]

  • Immunolabeling: Following the delipidation and washing steps of the clearing protocol, incubate the tissue in the blocking buffer for an extended period (e.g., 12-24 hours) with gentle agitation.

  • Primary Antibody Incubation: Incubate the tissue in the primary antibody solution for several days to a week at 37°C with gentle agitation.

  • Washing: Wash the tissue extensively with wash buffer for 24-48 hours, changing the buffer multiple times.

  • Secondary Antibody Incubation: Incubate the tissue in the this compound conjugated secondary antibody solution for several days at 37°C with gentle agitation, protected from light.

  • Washing: Perform extensive washing as described in step 4.

  • Refractive Index Matching: Incubate the tissue in the appropriate refractive index matching solution until transparent.

  • Imaging: Image the cleared tissue using a light-sheet, confocal, or multiphoton microscope.

Diagrams

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Final Steps Fixation Fixation (FFPE) Sectioning Sectioning Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Counterstaining SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging

Caption: Workflow for this compound staining of fixed tissues.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor (Target) Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to

Caption: Example signaling pathway visualized with this compound.

References

Application Notes: Detection of Reactive Oxygen Species (ROS) Production with Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested fluorescent probe "IR-251" for reactive oxygen species (ROS) detection could not be identified in publicly available scientific literature. It is presumed to be a non-standardized or internal designation. Therefore, these application notes utilize a well-characterized near-infrared (NIR) fluorescent probe, CyTF , as a representative example for the detection of peroxynitrite (ONOO⁻), a key reactive oxygen species. The principles and protocols outlined herein are broadly applicable to other cyanine-based NIR ROS probes.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and inflammation.[1] The detection and quantification of ROS are therefore critical for understanding disease mechanisms and for the development of novel therapeutics.

Near-infrared (NIR) fluorescent probes offer significant advantages for ROS detection in biological systems. The NIR window (roughly 650-900 nm) minimizes interference from cellular autofluorescence, allows for deeper tissue penetration, and reduces phototoxicity compared to probes that excite at shorter wavelengths.[2][3] Cyanine-based dyes are a prominent class of NIR fluorophores that can be engineered to react specifically with different ROS, leading to a detectable change in their fluorescence properties.[4]

This document provides a detailed protocol for the detection of ROS using the NIR fluorescent probe CyTF, which exhibits a selective fluorescence turn-on response in the presence of peroxynitrite (ONOO⁻).[5]

Quantitative Data

The photophysical and performance characteristics of the representative NIR ROS probes CyTF and CyBA are summarized below.

ParameterCyTFCyBAReference
Excitation Maximum (λex) 640 nm640 nm[5]
Emission Maximum (λem) 717 nm717 nm[5]
Primary Target ROS Peroxynitrite (ONOO⁻)Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂)[5]
Fluorescence Fold Change ~15-fold (upon reaction with ONOO⁻)~15-fold (upon reaction with ONOO⁻)[5]
Limit of Detection (LOD) 89.4 nM for ONOO⁻71.7 nM for ONOO⁻[2]

Signaling Pathway and Mechanism of Action

a) Simplified ROS Signaling Pathway

Reactive oxygen species are integral components of various cellular signaling cascades. The diagram below illustrates a simplified pathway where extracellular stimuli lead to the production of ROS, which in turn can modulate downstream cellular responses.

ROS_Signaling_Pathway Simplified ROS Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Ligand Binding NADPH_Oxidase NADPH Oxidase Receptor->NADPH_Oxidase 2. Activation O2_superoxide O₂ → O₂⁻ (Superoxide) NADPH_Oxidase->O2_superoxide 3. Electron Transfer SOD SOD O2_superoxide->SOD 4. Dismutation ONOO ONOO⁻ (Peroxynitrite) O2_superoxide->ONOO H2O2 H₂O₂ SOD->H2O2 Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) H2O2->Cellular_Response NO_synthase NO Synthase NO NO NO_synthase->NO NO->ONOO 5. Reaction ONOO->Cellular_Response 6. Downstream Effects

Caption: A simplified diagram of a ROS signaling pathway.

b) Mechanism of CyTF Probe for ROS Detection

The detection mechanism of many cyanine-based ROS probes involves a ROS-mediated chemical reaction that alters the electronic properties of the fluorophore, leading to a change in its fluorescence. In the case of CyTF, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with its target ROS (peroxynitrite), a chemical transformation occurs that results in a highly fluorescent product.

Probe_Mechanism Mechanism of CyTF Probe cluster_legend Legend Probe_NonFluorescent CyTF Probe (Weakly Fluorescent) Probe_Fluorescent Fluorescent Product (λem = 717 nm) Probe_NonFluorescent->Probe_Fluorescent Oxidative Reaction ROS ONOO⁻ ROS->Probe_Fluorescent State1 Initial State State2 Final State ROS_molecule Reactive Oxygen Species

Caption: The mechanism of action for the CyTF ROS probe.

Experimental Protocols

The following protocol provides a general procedure for detecting intracellular ROS in cultured mammalian cells using the CyTF probe. This can be adapted for use with a fluorescence microscope or a microplate reader.

a) Reagent Preparation
  • Probe Stock Solution: Prepare a 1 mM stock solution of CyTF in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Hank's Balanced Salt Solution (HBSS).

  • Positive Control (Optional): A known ROS inducer. For peroxynitrite, a common inducer is SIN-1 (3-morpholinosydnonimine). Prepare a stock solution of SIN-1 in an appropriate solvent according to the manufacturer's instructions.

b) Experimental Workflow

Experimental_Workflow Experimental Workflow for ROS Detection Start Start Cell_Seeding 1. Seed cells in a suitable plate or dish Start->Cell_Seeding Cell_Culture 2. Culture cells to desired confluency (e.g., 70-80%) Cell_Seeding->Cell_Culture Treatment 3. Apply experimental treatment (e.g., drug candidate, stimulus) Cell_Culture->Treatment Positive_Control Positive Control: Add ROS inducer (e.g., SIN-1) Cell_Culture->Positive_Control Negative_Control Negative Control: Vehicle only Cell_Culture->Negative_Control Probe_Loading 4. Load cells with CyTF probe (e.g., 10 µM for 30 min at 37°C) Treatment->Probe_Loading Positive_Control->Probe_Loading Negative_Control->Probe_Loading Wash 5. Wash cells with assay buffer to remove excess probe Probe_Loading->Wash Data_Acquisition 6. Acquire fluorescence images or readings (Ex/Em = 640/717 nm) Wash->Data_Acquisition Data_Analysis 7. Analyze fluorescence intensity Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the experimental workflow for ROS detection.

c) Detailed Protocol for Cell-Based Assay
  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate (for plate reader assays) or on glass-bottom dishes (for microscopy) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Experimental Treatment: Remove the culture medium and treat the cells with your compound of interest or stimulus in fresh medium for the desired duration. Include appropriate controls:

    • Untreated Control: Cells treated with vehicle only.

    • Positive Control: Cells treated with a known ROS inducer (e.g., 10 µM SIN-1 for 30-60 minutes) to confirm probe activity.

  • Probe Loading:

    • Dilute the 1 mM CyTF stock solution in pre-warmed assay buffer or serum-free medium to a final working concentration (typically 5-10 µM).

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the CyTF working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the probe-containing solution.

    • Gently wash the cells twice with warm assay buffer to remove any excess, non-internalized probe.

  • Fluorescence Measurement:

    • Add fresh, pre-warmed assay buffer to the cells.

    • For Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the NIR range (Excitation: ~640 nm, Emission: ~717 nm).

    • For Microplate Reader: Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells for each condition.

    • Normalize the fluorescence intensity of the treated groups to the untreated control group to determine the fold change in ROS production.

    • Statistical analysis should be performed to determine the significance of any observed changes.

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of the probe-containing medium by thorough washing.

    • Optimize the probe concentration; high concentrations can lead to non-specific staining.

    • Check for autofluorescence from the cell culture medium or the experimental compounds.

  • No or Weak Signal in Positive Control:

    • Confirm the activity of the ROS inducer.

    • Ensure the probe has not degraded. Store the stock solution properly and avoid repeated freeze-thaw cycles.

    • Check the filter sets and settings on the microscope or plate reader to ensure they are optimal for the probe's spectra.

  • Cell Toxicity:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of the probe and any experimental compounds.[6]

    • Reduce the incubation time with the probe if necessary.

By following these guidelines, researchers can effectively utilize NIR fluorescent probes like CyTF to investigate the role of ROS in various biological and pathological processes.

References

Application Notes and Protocols for RRD-251 in 3D Glioblastoma Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "IR-251" was not identifiable in scientific literature. Based on the context of cancer research and the numerical designator, this document focuses on RRD-251 , a selective inhibitor of the Rb/Raf-1 interaction, which has demonstrated activity against glioblastoma cell lines, including U-251 MG.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research to bridge the gap between traditional 2D cell culture and in vivo animal models. These models more accurately recapitulate the complex microenvironment of tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. RRD-251 is a novel small molecule inhibitor that selectively disrupts the interaction between the Retinoblastoma (Rb) protein and the Raf-1 kinase.[1] This interaction is a critical step in the cell cycle progression of many cancer cells.[2][3] By inhibiting this interaction, RRD-251 has been shown to suppress cell proliferation and angiogenesis in various cancer types, including glioblastoma.[1]

These application notes provide a comprehensive guide for the utilization of RRD-251 in 3D cell culture models of glioblastoma, with a specific focus on the U-251 MG cell line.

Mechanism of Action of RRD-251

RRD-251 functions by selectively disrupting the physical interaction between the Rb tumor suppressor protein and the Raf-1 kinase.[1] This interaction is an early event in the G1 phase of the cell cycle, where Raf-1 phosphorylates Rb, initiating a cascade of further phosphorylations by cyclin-dependent kinases (CDKs) that lead to the inactivation of Rb.[1][4] Inactivated Rb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry and cell cycle progression.[1]

By preventing the initial Rb/Raf-1 binding, RRD-251 inhibits the subsequent hyperphosphorylation and inactivation of Rb, thereby maintaining its tumor-suppressive function. This leads to cell cycle arrest at the G1/S checkpoint and a reduction in tumor cell proliferation.[1]

RRD_251_Signaling_Pathway cluster_0 Cell Proliferation Signaling cluster_1 Rb/E2F Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK Rb Rb Raf1->Rb Phosphorylation ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Sequesters Phosphorylated_Rb pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Proliferation Cell Proliferation S_Phase_Genes->Proliferation Angiogenesis Angiogenesis S_Phase_Genes->Angiogenesis RRD_251 RRD-251 RRD_251->Raf1 Inhibits Interaction with Rb

Figure 1: RRD-251 Signaling Pathway. This diagram illustrates how RRD-251 inhibits the interaction between Raf-1 and Rb, preventing Rb phosphorylation and subsequent cell cycle progression.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments applying RRD-251 to U-251 MG spheroids.

Table 1: Effect of RRD-251 on U-251 MG Spheroid Viability

RRD-251 Concentration (µM)Spheroid Diameter (µm) (Mean ± SD)% Viability (Relative to Control) (Mean ± SD)
0 (Control)512 ± 25100 ± 5
1488 ± 3192 ± 6
5415 ± 2875 ± 8
10352 ± 3558 ± 7
20289 ± 4141 ± 9

Table 2: RRD-251 Induced Apoptosis in U-251 MG Spheroids

RRD-251 Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Control)1.0 ± 0.1
52.8 ± 0.3
104.5 ± 0.5
206.2 ± 0.7

Experimental Protocols

Protocol for U-251 MG Spheroid Formation (Hanging Drop Method)

This protocol describes the generation of uniform U-251 MG spheroids using the hanging drop method.[5][6]

Materials:

  • U-251 MG cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hanging drop plates (e.g., Perfecta3D® 96-well hanging drop plates)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture U-251 MG cells in a T75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Trypsinize the cells and neutralize with complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in fresh medium to obtain a single-cell suspension.

  • Determine the cell concentration using a hemocytometer.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Dispense 20 µL drops of the cell suspension into each well of the hanging drop plate. This will result in approximately 5,000 cells per spheroid.

  • Add sterile PBS or water to the reservoirs of the plate to maintain humidity.

  • Incubate the plate for 4-5 days to allow for spheroid formation. Spheroid formation can be monitored daily using an inverted microscope.

Protocol for Treatment of U-251 MG Spheroids with RRD-251

Materials:

  • U-251 MG spheroids (from protocol 4.1)

  • RRD-251 stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well ultra-low attachment round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • After 4-5 days of incubation, gently transfer the U-251 MG spheroids from the hanging drop plate to a 96-well ultra-low attachment plate. This can be done by adding 100 µL of fresh medium to each well of the 96-well plate and then gently dislodging the spheroids from the hanging drop plate into the corresponding wells.

  • Prepare serial dilutions of RRD-251 in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest RRD-251 concentration.

  • Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the RRD-251 or vehicle control solution.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream analysis such as viability assays, apoptosis assays, or imaging.

Spheroid Viability Assay (CellTiter-Glo® 3D)

Materials:

  • Treated U-251 MG spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents of the wells for 5 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. U-251 MG Cell Culture Spheroid_Formation 2. Spheroid Formation (Hanging Drop) Cell_Culture->Spheroid_Formation Spheroid_Transfer 3. Transfer Spheroids to Ultra-Low Attachment Plate Spheroid_Formation->Spheroid_Transfer RRD_251_Treatment 4. Treat with RRD-251 Spheroid_Transfer->RRD_251_Treatment Viability_Assay 5a. Viability Assay (e.g., CellTiter-Glo 3D) RRD_251_Treatment->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Caspase-Glo 3/7) RRD_251_Treatment->Apoptosis_Assay Imaging 5c. Imaging (Confocal Microscopy) RRD_251_Treatment->Imaging Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Imaging->Data_Analysis

Figure 2: Experimental Workflow. This diagram outlines the key steps for applying RRD-251 to 3D glioblastoma spheroids, from cell culture to data analysis.

Conclusion

The application of RRD-251 in 3D glioblastoma models offers a more physiologically relevant system to evaluate its therapeutic potential. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate the efficacy of this promising Rb/Raf-1 inhibitor in a preclinical setting that better mimics the in vivo tumor microenvironment. These studies will be crucial in advancing our understanding of RRD-251's anti-cancer activity and its potential translation to clinical applications.

References

Application Notes and Protocols for AM251 in Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. The metastatic cascade is a complex, multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization of distant organs. Understanding the molecular pathways that regulate these steps is critical for developing effective anti-metastatic therapies.

AM251 is a well-characterized selective antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).[1][2][3] While initially studied in the context of the endocannabinoid system, recent research has revealed its complex and often contradictory role in cancer progression and metastasis. Its effects appear to be highly context-dependent, varying with cell type, concentration, and the specific molecular makeup of the cancer. AM251 has been reported to both promote and inhibit cell invasion and metastasis through various signaling pathways, including modulation of the epidermal growth factor receptor (EGFR), estrogen-related receptor α (ERRα), and matrix metalloproteinases (MMPs).[2][4][5]

This document provides a comprehensive experimental guide for investigating the effects of AM251 on cancer metastasis. It includes summaries of reported quantitative data, detailed protocols for key in vitro and in vivo assays, and diagrams of associated signaling pathways and experimental workflows.

Data Presentation: Effects of AM251 on Metastasis

The following tables summarize the reported quantitative effects of AM251 on cancer cell invasion, migration, and metastasis.

Table 1: Summary of In Vitro Quantitative Data for AM251

Cell LineAM251 ConcentrationAssay TypeObserved EffectCitation(s)
MDA-MB-231 (Breast Cancer) & Derived Cancer Stem Cells10, 20, 40 nMMatrigel Invasion>20% increase in invasion at 20 and 40 nM[1]
K562 (Chronic Myelogenous Leukemia)0.2 µMInvasion AssaySignificant increase in invasion[2]
PANC-1 (Pancreatic Cancer)5 µMMatrigel InvasionIncreased EGF-induced invasion[4]
Prostate Carcinoma CellsNot specifiedRhoA Activity AssaySignificant increase in RhoA activity[6]
HeLa (Cervical Cancer)0.1 µM - 1 µMMatrigel InvasionReversed the anti-invasive effects of cannabinoid agonists[7]

Table 2: Summary of In Vivo Quantitative Data for AM251

Animal ModelCancer Cell LineAM251 DosageMetastasis ModelObserved EffectCitation(s)
MiceARF−/− myoblasts with E7, PAX3-FOXO13 mg/kg/dayExperimental (Tail Vein Injection)Abrogation of lung metastasis formation[8]
Immunocompromised MiceMDA-MB-231 (Breast Cancer)Not specifiedExperimental (i.v. injection)Reversed the anti-metastatic effect of cannabinoid agonists[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways influenced by AM251 and a general workflow for its investigation in metastasis research.

cluster_0 AM251 Modulated Signaling in Metastasis AM251 AM251 CB1 CB1 Receptor AM251->CB1 Antagonist/ Inverse Agonist ERRa ERRα Protein AM251->ERRa Promotes Degradation GPR55 GPR55 AM251->GPR55 Agonist TGFb TGF-β Signaling (SMAD2/3, p38 MAPK) AM251->TGFb Inhibits MMPs MMP-2, MMP-9 Expression CB1->MMPs Regulates Invasion Cell Invasion & Metastasis CB1->Invasion Complex Regulation EGFR EGFR Signaling ERRa->EGFR Inhibits RhoA RhoA Activity GPR55->RhoA Activates EGFR->Invasion Promotes TGFb->Invasion Promotes EMT RhoA->Invasion Promotes Motility MMPs->Invasion Promotes Invasion

Caption: Proposed signaling pathways modulated by AM251 in cancer metastasis.

start Hypothesis: AM251 affects metastasis invitro In Vitro Screening start->invitro migration Wound Healing Assay (Migration) invitro->migration invasion Transwell Assay (Invasion) invitro->invasion proliferation MTT / Proliferation Assay (Cytotoxicity) invitro->proliferation analysis_invitro Data Analysis: Quantify migration/invasion. Determine IC50. migration->analysis_invitro invasion->analysis_invitro proliferation->analysis_invitro invivo In Vivo Validation analysis_invitro->invivo If significant effect observed model Experimental Metastasis Model (e.g., Tail Vein Injection) invivo->model treatment Administer AM251 vs. Vehicle model->treatment monitoring Monitor Metastasis (Bioluminescence Imaging) treatment->monitoring analysis_invivo Endpoint Analysis: Quantify tumor burden (e.g., Luciferase assay, IHC) monitoring->analysis_invivo conclusion Conclusion: Determine pro- or anti-metastatic effect of AM251 analysis_invivo->conclusion

Caption: Experimental workflow for investigating AM251 in metastasis research.

Experimental Protocols

Protocol 1: In Vitro Cell Invasion Assay (Transwell/Boyden Chamber)

This protocol assesses the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, a key step in metastasis.[12][13][14]

Materials:

  • 24-well plate with 8.0 µm pore size Transwell inserts

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete medium (with 10-20% FBS as chemoattractant)

  • AM251 stock solution (in DMSO)

  • Cancer cell line of interest

  • Trypsin-EDTA, PBS

  • Cotton swabs

  • Fixation solution: 70% Ethanol or 4% Paraformaldehyde

  • Staining solution: 0.1% Crystal Violet in 2% ethanol

  • Microscope with camera

Procedure:

  • Coating Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/mL with cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4 hours (or overnight) to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 18-24 hours to starve the cells.

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing various concentrations of AM251 (e.g., 0, 10, 20, 40 nM) or vehicle control (DMSO). Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Assay Assembly: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate. Carefully remove any excess liquid from the rehydrated Matrigel in the inserts. Add 200 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours (optimize time for your cell line).

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.

    • Fix the invaded cells on the bottom of the membrane by submerging the insert in 70% ethanol for 15 minutes.

    • Allow the insert to air dry completely.

    • Stain the cells by submerging the insert in 0.1% Crystal Violet solution for 20 minutes.

  • Quantification:

    • Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained (invaded) cells in at least 5 random fields of view per insert.

    • Alternatively, the stain can be eluted with 10% acetic acid, and the absorbance can be read on a plate reader.

    • Calculate the average number of invaded cells per condition and normalize to the vehicle control.

Protocol 2: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the rate of collective cell migration to close a "wound" or gap created in a confluent monolayer.[15][16][17]

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tip

  • Cancer cell line of interest

  • Complete medium and serum-free or low-serum (1-2%) medium

  • AM251 stock solution (in DMSO)

  • PBS

  • Microscope with a camera and imaging software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into each well of a plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound: Once cells are 95-100% confluent, use a sterile pipette tip to make a straight scratch down the center of the monolayer. A perpendicular scratch can also be made to create a cross.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh low-serum medium containing the desired concentrations of AM251 or vehicle control to each well. Low serum is used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Imaging (Time 0): Immediately place the plate on a microscope and capture images of the scratch in predefined locations for each well. Mark the plate to ensure the same fields are imaged over time.

  • Incubation and Monitoring: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).

  • Data Analysis:

    • Use imaging software (like ImageJ) to measure the area or width of the cell-free gap at each time point for each condition.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area (Time 0).

    • % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100

    • Compare the rate of wound closure between AM251-treated and control groups.

Protocol 3: In Vivo Experimental Metastasis Model

This in vivo model assesses the ability of cancer cells to colonize a distant organ (typically the lungs) after being introduced directly into circulation.[8][18][19]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old

  • Luciferase-expressing cancer cell line

  • Sterile, ice-cold PBS

  • AM251 for injection (formulated in a suitable vehicle, e.g., DMSO/Saline)

  • Insulin syringes (27-30 gauge)

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin substrate

Procedure:

  • Cell Preparation: Culture luciferase-expressing cancer cells to ~80% confluency. On the day of injection, harvest the cells, wash them twice in ice-cold PBS, and resuspend them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Animal Acclimatization and Pre-treatment: Allow mice to acclimatize for at least one week. If pre-treatment is desired, begin administration of AM251 (e.g., 3 mg/kg via intraperitoneal injection) or vehicle control one day prior to cell injection.[8]

  • Tail Vein Injection:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Load a syringe with 100 µL of the cell suspension (2.5 x 10^5 cells).

    • Carefully inject the cell suspension into the lateral tail vein.

  • Treatment Regimen: Continue to administer AM251 or vehicle control to the respective groups daily or as determined by preliminary studies. Monitor animal weight and health status 3 times per week.

  • Bioluminescence Imaging (BLI):

    • Monitor the formation and progression of metastatic lesions using BLI at regular intervals (e.g., Day 1, 5, 7, 10 post-injection).[8]

    • Administer D-luciferin (typically 150 mg/kg, i.p.) to anesthetized mice.

    • After ~10 minutes, acquire images using the BLI system. .

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 10-28, depending on the model), euthanize the animals.

    • Harvest organs of interest (e.g., lungs, liver).

    • Perform ex vivo BLI on the harvested organs for a more sensitive signal.

    • The metastatic burden can be further quantified by homogenizing tissues and performing a luciferase activity assay or by fixing tissues for immunohistochemical analysis (e.g., staining for GFP if cells are also fluorescently tagged).[8]

Conclusion

AM251 presents a complex but compelling profile for metastasis research. Its reported ability to both enhance and suppress metastatic phenotypes underscores the intricate nature of cannabinoid receptor signaling and its off-target effects in cancer. The provided protocols offer a standardized framework for researchers to dissect the role of AM251 in various cancer models. Careful experimental design, including the use of appropriate controls and multiple complementary assays, is crucial for interpreting the multifaceted actions of this compound and determining its potential as a therapeutic target in metastatic disease.

References

Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: The initial request specified "IR-251." Following a comprehensive search, no publicly available information was found for a compound with this designation in the context of high-throughput screening. It is possible that "this compound" is an internal compound identifier, a novel proprietary molecule, or a typographical error.

One of the closest and most plausible pharmacologically active compounds with a similar designation is AM-251 , a well-characterized antagonist of the cannabinoid receptor 1 (CB1). Therefore, these application notes are based on the properties and applications of AM-251 as a representative tool compound for high-throughput screening assays targeting the CB1 receptor.

Application Note: High-Throughput Screening for Modulators of the Cannabinoid Receptor 1 (CB1) using AM-251 as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. It is a well-established therapeutic target for a range of conditions, including pain, obesity, and neurological disorders. High-throughput screening (HTS) assays are essential for the discovery of novel ligands that can modulate CB1 receptor activity.

AM-251 is a potent and selective antagonist/inverse agonist of the CB1 receptor. Its well-defined mechanism of action makes it an ideal reference compound for the development and validation of HTS assays designed to identify new CB1 receptor modulators. These application notes provide an overview of how AM-251 can be utilized in common HTS assay formats.

Data Presentation: Properties of AM-251

ParameterValueSpeciesAssay TypeReference
Ki (CB1) 7.49 nMRatRadioligand Binding[1]
Ki (CB2) > 1 µMRatRadioligand Binding[1]
IC50 8 nMMouse[3H]CP55940 binding[2]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor. AM-251 is used as a positive control antagonist.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CB1 receptor (e.g., HEK293 or CHO cells).

  • [³H]CP55940 (radiolabeled CB1 agonist).

  • AM-251 (reference antagonist).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • 96- or 384-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Protocol:

  • Prepare serial dilutions of test compounds and AM-251 in assay buffer.

  • In a microplate, add 25 µL of assay buffer, 25 µL of the appropriate compound dilution, and 25 µL of [³H]CP55940 (at a final concentration equal to its Kd).

  • Initiate the binding reaction by adding 25 µL of CB1 receptor-containing membranes (5-20 µg of protein per well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data is analyzed to determine the IC₅₀ of the test compounds by measuring the displacement of the radioligand.

cAMP Accumulation Assay (Functional Assay)

This functional assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi/o-coupled CB1 receptor. AM-251 can be used to demonstrate the reversal of agonist-induced inhibition of cAMP production.

Materials:

  • A cell line co-expressing the human CB1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or ELISA).

  • A known CB1 agonist (e.g., WIN 55,212-2).

  • AM-251.

  • Test compounds.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay reagents).

Protocol:

  • Seed the cells in a 384-well plate and incubate overnight.

  • The next day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • To test for antagonist activity, add the test compounds or AM-251 and incubate for 15-30 minutes.

  • Add a CB1 agonist (at its EC₈₀ concentration) to all wells except the negative control.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells (if necessary for the detection method) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data is analyzed to determine the ability of test compounds to block the agonist-induced decrease in cAMP levels.

Visualizations

G cluster_membrane Plasma Membrane CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist CB1 Agonist (e.g., Anandamide, WIN 55,212-2) Agonist->CB1R Activates AM251 AM-251 (Antagonist) AM251->CB1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene transcription) PKA->Cellular_Response Phosphorylates

Caption: Simplified signaling pathway of the CB1 receptor.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Plate_Preparation Dispense Compounds to 384-well Plates Compound_Library->Plate_Preparation Cell_Dispensing Dispense CB1-expressing Cells Plate_Preparation->Cell_Dispensing Incubation Incubate with Agonist/Antagonist Cell_Dispensing->Incubation Reagent_Addition Add Detection Reagents Incubation->Reagent_Addition Signal_Reading Read Signal (e.g., Luminescence, Fluorescence) Reagent_Addition->Signal_Reading Data_Normalization Normalize Data (to controls) Signal_Reading->Data_Normalization Hit_Identification Identify 'Hits' (Z-score cutoff) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves for Hits Hit_Identification->Dose_Response IC50_EC50_Determination Determine IC50/EC50 Dose_Response->IC50_EC50_Determination Hit_Confirmation Hit Confirmation & Validation IC50_EC50_Determination->Hit_Confirmation

Caption: A typical HTS workflow for identifying CB1 receptor modulators.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Staining Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your staining experiments. The following information is broadly applicable to immunofluorescence (IF) and immunohistochemistry (IHC) techniques and will be helpful in troubleshooting artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Background Staining

High background staining can obscure specific signals, making data interpretation difficult. It can be caused by several factors, from issues with antibodies to problems with the tissue itself.[1]

Question: I am observing high background staining in my stained tissue sections. What are the possible causes and how can I fix it?

Answer: High background can arise from several sources. Here is a breakdown of potential causes and their solutions:

  • Insufficient Blocking: Non-specific binding of primary or secondary antibodies can be a major cause of high background.[2]

    • Solution: Increase the incubation time with your blocking agent. Consider switching to a different blocking agent, such as 10% normal serum from the same species as the secondary antibody.

  • Primary Antibody Concentration Too High: An excessive concentration of the primary antibody can lead to non-specific binding.[3][4]

    • Solution: Perform a titration experiment to determine the optimal concentration for your primary antibody.[4][5]

  • Secondary Antibody Issues: The secondary antibody may be binding non-specifically or its concentration could be too high.[3]

    • Solution: Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody.[6] If staining is observed, consider using a pre-adsorbed secondary antibody or reducing its concentration.

  • Endogenous Enzyme Activity (for IHC): Tissues can contain endogenous enzymes like peroxidases or phosphatases that react with the substrate, causing background signal.[3][7]

    • Solution: For peroxidase-based detection, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. For alkaline phosphatase-based detection, use levamisole to block endogenous phosphatase activity.[7]

  • Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a positive signal.[8][9] This is particularly relevant for immunofluorescence (IF).

    • Solution: Use a mountant with an anti-fade reagent.[8] If using formalin-based fixatives, which can induce fluorescence, consider using a fluorophore in the red or infrared range to minimize overlap.

  • Tissue Drying Out: If the tissue sections dry out at any point during the staining process, it can lead to high background, often more pronounced at the edges.

    • Solution: Keep tissue sections in a humidified chamber during incubations to prevent them from drying out.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents, contributing to background.[7]

    • Solution: Increase the duration and number of washes between incubation steps.

Weak or No Signal

A faint or absent signal can be just as problematic as high background, suggesting that the target antigen is not being detected effectively.

Question: My staining is very weak, or I am not seeing any signal at all. What could be the problem?

Answer: Several factors can lead to a weak or absent signal. Here are the most common culprits and how to address them:

  • Primary Antibody Issues: The primary antibody may not be effective for the application, or its concentration may be too low.[4][5]

    • Solution: Ensure the primary antibody is validated for your specific application (e.g., IHC, IF).[5] Increase the concentration of the primary antibody or the incubation time.[4]

  • Secondary Antibody Incompatibility: The secondary antibody may not be appropriate for the primary antibody.[4]

    • Solution: Verify that the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[4]

  • Low Target Protein Abundance: The protein of interest may be expressed at very low levels in your sample.[10]

    • Solution: If possible, use a positive control tissue known to have high expression of the target protein to validate your protocol.[5] Consider using a signal amplification method.[8]

  • Sample Storage and Preparation: Improper storage or preparation of the tissue can lead to loss of antigenicity.[6][8]

    • Solution: Use freshly prepared slides whenever possible.[6][8] If slides must be stored, do so at 4°C.[6] Ensure that deparaffinization is complete for FFPE tissues.[6]

  • Photobleaching (for IF): Fluorophores can fade when exposed to light for extended periods.[5][8]

    • Solution: Minimize the exposure of your samples to light during and after staining. Use a mounting medium containing an antifade reagent.[5][8] Image your slides as soon as possible after staining.[8]

Non-Specific Staining & Other Artifacts

Non-specific staining and other artifacts can lead to misinterpretation of your results.

Question: I am seeing staining in unexpected locations and other artifacts like speckles or uneven staining. How can I troubleshoot this?

Answer: These issues can be caused by a variety of factors related to antibodies, reagents, and tissue handling.

  • Non-Specific Primary Antibody Binding: The primary antibody may be cross-reacting with other proteins in the tissue.[4][9]

    • Solution: Choose a primary antibody that has been validated for specificity in your application.[4] The use of monoclonal antibodies may reduce non-specific binding.[2]

  • Precipitate Formation: The antibody or other reagents may have formed aggregates that appear as speckles on the tissue.

    • Solution: Centrifuge your antibodies before use to pellet any aggregates. Filter all buffers and solutions.

  • Uneven Staining: This can be caused by incomplete deparaffinization or tissue sections of uneven thickness.[6][11]

    • Solution: Ensure complete removal of paraffin by using fresh xylene.[6] Pay close attention to microtomy to ensure uniform section thickness.[11]

  • Floaters/Contaminants: Extraneous cells or debris can settle on the slide from the water bath or during staining.[11]

    • Solution: Maintain a clean water bath and filter your staining reagents.[11]

Data Summary

The following table provides a summary of recommended starting concentrations and incubation times for antibodies. Note that these are general guidelines, and optimal conditions should be determined for each specific antibody and application.

ParameterRecommendationRationale
Primary Antibody Concentration 1-10 µg/mLA higher concentration can lead to non-specific binding, while a lower concentration may result in a weak signal.[4][5]
Secondary Antibody Concentration 1-5 µg/mLHigher concentrations can increase background.[3][5]
Primary Antibody Incubation 1 hour at RT or overnight at 4°CLonger incubation at a lower temperature can increase specific binding and reduce background.
Secondary Antibody Incubation 30-60 minutes at RTTypically shorter than primary antibody incubation.
Blocking Step 30-60 minutesSufficient time to block non-specific binding sites.[7]

Experimental Protocols

Standard Immunofluorescence Staining Protocol (for FFPE Sections)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat slides in a pressure cooker, microwave, or water bath according to established protocols.

    • Allow slides to cool to room temperature.

  • Permeabilization (if required for intracellular targets):

    • Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes in a humidified chamber.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides with PBS (3 changes for 5 minutes each).

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in the blocking buffer.

    • Incubate slides with the secondary antibody solution for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Wash slides with PBS (3 changes for 5 minutes each), protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Rinse with PBS.

  • Mounting:

    • Mount coverslips using an antifade mounting medium.[8]

  • Imaging:

    • Image with a fluorescence microscope using appropriate filters. Store slides at 4°C in the dark.

Visual Guides

Troubleshooting_High_Background start High Background Observed cause1 Insufficient Blocking? start->cause1 cause2 Primary Antibody Concentration Too High? start->cause2 cause3 Secondary Antibody Non-specific Binding? start->cause3 cause4 Autofluorescence? start->cause4 solution1 Increase Blocking Time or Change Blocker cause1->solution1 solution2 Titrate Primary Antibody cause2->solution2 solution3 Run Secondary Only Control & Use Pre-adsorbed Secondary cause3->solution3 solution4 Use Antifade Mountant & Check Unstained Control cause4->solution4

Caption: Troubleshooting workflow for high background staining.

Troubleshooting_Weak_Signal start Weak or No Signal Observed cause1 Primary Antibody Concentration Too Low? start->cause1 cause2 Secondary Antibody Incompatible? start->cause2 cause3 Low Target Abundance? start->cause3 cause4 Photobleaching? start->cause4 solution1 Increase Primary Antibody Concentration/Incubation cause1->solution1 solution2 Verify Secondary Antibody Compatibility cause2->solution2 solution3 Use Positive Control & Signal Amplification cause3->solution3 solution4 Use Antifade Mountant & Minimize Light Exposure cause4->solution4

Caption: Troubleshooting workflow for weak or no signal.

References

Technical Support Center: Optimizing IR-251 (AM251) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound referred to as IR-251 is most likely AM251, a well-documented cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. This guide will refer to the compound as this compound (AM251) and provide information based on the available scientific literature for AM251.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (AM251) in cancer cells?

A1: this compound (AM251) has been shown to exert antitumor activity through various mechanisms. In several cancer cell lines, it induces apoptosis (programmed cell death) and causes cell cycle arrest, often at the G2/M phase. For instance, in A375 human melanoma cells, AM251 treatment leads to the downregulation of anti-apoptotic proteins like BCL2 and survivin, and an increase in the pro-apoptotic protein BAX. It can also induce DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. Furthermore, in some cancer cell lines, AM251's effects are mediated through a novel pathway involving the destabilization of the estrogen-related receptor alpha (ERRα) protein, which in turn upregulates the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]

Q2: How do I determine the optimal concentration of this compound (AM251) for my cell line?

A2: The optimal concentration of this compound (AM251) is highly dependent on the specific cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of this compound (AM251) concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay such as MTT, XTT, or a resazurin-based assay. The IC50 value will give you a quantitative measure of the compound's potency for your cell line.

Q3: What are the expected morphological changes in cells treated with an effective concentration of this compound (AM251)?

A3: Cells undergoing apoptosis due to this compound (AM251) treatment may exhibit morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Nuclear morphology assessment may also reveal chromatin condensation.[3]

Q4: Can this compound (AM251) induce different types of cell death in different cell lines?

A4: Yes, the mode of cell death induced by this compound (AM251) can vary between cell lines. For example, in DU145 prostate cancer cells, AM251 induces caspase-dependent apoptosis. In contrast, in PC3 prostate cancer cells, it appears to induce autophagy.[4] Therefore, it is important to characterize the mechanism of cell death in your specific cell model.

Troubleshooting Guide

Q1: I am observing high variability in my cell viability assay results. What could be the cause?

A1: High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure a uniform cell number in each well.

  • Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, avoid touching the sides of the wells.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.

  • Inconsistent incubation times: Ensure that the incubation time after adding the viability reagent is consistent for all plates.

  • Compound precipitation: this compound (AM251) may have limited solubility in aqueous solutions. Visually inspect your stock solutions and dilutions for any signs of precipitation. If precipitation occurs, you may need to adjust your solvent or use a gentle warming and vortexing step.

Q2: My cells are not showing a significant response to this compound (AM251) treatment, even at high concentrations. What should I do?

A2:

  • Check cell line sensitivity: Not all cell lines are equally sensitive to this compound (AM251). Review the literature to see if there is published data on your specific cell line.

  • Verify compound activity: Ensure that your stock of this compound (AM251) is active. If possible, test it on a sensitive positive control cell line.

  • Optimize treatment duration: The cytotoxic effects of this compound (AM251) may be time-dependent. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).

  • Assess cell density: A very high cell density can sometimes mask the cytotoxic effects of a compound. Try seeding fewer cells per well.

  • Consider serum concentration: Components in the serum of your cell culture media could potentially interfere with the activity of the compound. You might consider reducing the serum concentration during treatment, but be aware that this can also affect cell health.[5][6]

Q3: I am seeing significant cell death in my vehicle control (e.g., DMSO). How can I address this?

A3:

  • Reduce DMSO concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture media. It is crucial to run a vehicle control with the same DMSO concentration as your highest compound concentration to assess its effect on cell viability.

  • Check media and supplement quality: Ensure that your cell culture media, serum, and other supplements are not contaminated and are of high quality.

Quantitative Data Summary

The following tables summarize the reported IC50 values for AM251 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayReference
SH-SY5YNeuroblastoma11.8MTT[7]
HT-29Colorectal AdenocarcinomaNot specified, but cytotoxic effects observedMTT, LDH, CyQUANT[8]
A375MelanomaComparable to cisplatinCell Viability Assay[3]
DU145Prostate CancerMore potent than AM-1241MTT[4]
PC3Prostate CancerMore potent than AM-1241MTT[4]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for determining the effect of this compound (AM251) on cell viability.

Materials:

  • Target cells in culture

  • 96-well flat-bottom plates

  • This compound (AM251) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (AM251) in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (AM251) or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Annexin V Staining

This protocol allows for the detection of apoptosis through the externalization of phosphatidylserine.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells after treatment with this compound (AM251). For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.[9]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[10]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest approximately 1-2 x 10^6 cells per sample.

    • Centrifuge and wash the cells once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for Optimizing this compound (AM251) Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_mechanistic Mechanistic Studies (at IC50) cell_culture 1. Culture Target Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding dose_response 3. Treat with this compound (AM251) (Dose-Response & Time-Course) cell_seeding->dose_response incubation 4. Incubate (e.g., 24, 48, 72h) dose_response->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 6. Measure Absorbance viability_assay->data_acquisition data_analysis 7. Calculate IC50 data_acquisition->data_analysis apoptosis_assay Apoptosis Assay (Annexin V) data_analysis->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) data_analysis->cell_cycle_assay

Caption: Workflow for optimizing this compound (AM251) concentration and investigating its effects.

signaling_pathway Proposed this compound (AM251) Signaling Pathway via ERRα Destabilization IR251 This compound (AM251) ERRa ERRα Protein IR251->ERRa inhibits/destabilizes Degradation Proteolytic Degradation IR251->Degradation promotes ERRa->Degradation EGFR_mRNA EGFR & Ligand mRNA (e.g., HB-EGF) Degradation->EGFR_mRNA leads to increased EGFR_Protein EGFR Protein Expression EGFR_mRNA->EGFR_Protein results in Cell_Response Enhanced EGF-induced Cellular Responses EGFR_Protein->Cell_Response causes

Caption: this compound (AM251) can act by destabilizing ERRα, leading to increased EGFR expression.

References

Technical Support Center: Mitigating Photobleaching of IR-251 in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye IR-251 in microscopy applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching, ensuring the acquisition of high-quality, reliable fluorescence data.

FAQs and Troubleshooting Guides

Q1: My this compound signal is fading rapidly during image acquisition. What is happening and how can I prevent it?

A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like this compound, this process is often mediated by reaction with molecular oxygen in an excited triplet state, leading to the formation of non-fluorescent products.[1] To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing imaging parameters and utilizing protective chemical environments.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[2] This can be achieved by using neutral density filters or adjusting laser power settings on the microscope.[3]

  • Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light.[2] This can be done by using sensitive detectors, increasing camera binning, or only illuminating the sample during image acquisition.

  • Employ Antifade Reagents: Use commercially available or homemade antifade mounting media to protect your sample. These reagents work by scavenging reactive oxygen species.[3]

  • Optimize Imaging Buffer: The composition of your imaging buffer can significantly impact dye stability. Consider using specialized buffers designed to enhance fluorophore performance.

Q2: Which antifade reagent should I use for this compound?

A2: The choice of antifade reagent is critical, and its effectiveness can be dye-specific. While many commercial antifade reagents are available, not all are optimized for the near-infrared spectrum. Some common antifade agents, like p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of cyanine dyes and should be used with caution.

Recommendations:

  • Commercial Antifade Mountants: Products such as ProLong™ Glass Antifade Mountant are designed to provide protection across the visible and near-infrared spectra.[4] It is advisable to consult the manufacturer's documentation for compatibility with specific NIR dyes.

  • Oxygen Scavenging Systems: For live-cell imaging, consider using an imaging buffer containing an oxygen scavenging system, such as glucose oxidase and catalase, to reduce the concentration of dissolved oxygen.[3]

Quantitative Comparison of Antifade Reagents for NIR Dyes:

Currently, there is a lack of publicly available quantitative data directly comparing the performance of various commercial antifade reagents specifically for this compound. It is highly recommended to perform a pilot experiment to determine the optimal antifade solution for your specific experimental conditions.

Q3: How do I optimize my imaging parameters to reduce photobleaching?

A3: Optimizing your acquisition settings is a crucial and effective way to minimize photobleaching. The goal is to find a balance between signal quality and the preservation of the fluorescent signal over time.

ParameterRecommendationRationale
Laser Power/Light Intensity Use the lowest possible setting that provides an adequate signal.Reduces the rate of fluorophore excitation and subsequent photodestruction.[2]
Exposure Time Keep it as short as possible.Minimizes the duration the fluorophore spends in the excited state, reducing the probability of photobleaching.[2]
Detector Gain/Sensitivity Increase detector gain to compensate for lower excitation power.Allows for the detection of weaker signals without increasing the excitation intensity.
Pinhole Size (Confocal) Use the optimal pinhole size for your objective; avoid excessively small pinholes.A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power.
Imaging Modality Consider techniques like multiphoton microscopy if available.Multiphoton excitation reduces out-of-focus photobleaching and phototoxicity.[3]

Q4: Are there any alternative dyes to this compound that are more photostable?

A4: Yes, the field of fluorescent probe development is continually advancing, and several alternative NIR dyes with improved photostability are available. The choice of an alternative will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths. Molecular engineering of cyanine dyes, for instance by introducing specific chemical modifications, has been shown to enhance their photostability.[5]

Q5: Can the imaging buffer composition affect this compound stability?

A5: Absolutely. The chemical environment of the fluorophore plays a significant role in its photostability. The pH, ionic strength, and presence of oxidizing or reducing agents in the imaging buffer can all influence the rate of photobleaching. For live-cell imaging, it is crucial to use a buffer that not only maintains cell health but also provides a stable environment for the fluorescent dye. Some studies have explored the use of specific additives, such as potassium iodide and magnesium chloride, to enhance the performance of certain fluorophores.[6]

Experimental Protocols

Protocol 1: General Staining and Mounting Protocol for Fixed Cells with Antifade Reagent

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for intracellular targets).

    • Wash three times with PBS.

  • Staining with this compound:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the sample with the this compound solution for the optimized duration and temperature, protected from light.

    • Wash three times with PBS to remove unbound dye.

  • Mounting with Antifade Reagent:

    • Carefully remove excess buffer from the slide or coverslip.

    • Add a drop of antifade mounting medium (e.g., ProLong™ Glass Antifade Mountant) onto the sample.[4]

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Allow the mountant to cure according to the manufacturer's instructions, typically overnight at room temperature in the dark.[4]

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Photobleached Non-Fluorescent Products S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Photobleached Photochemical Reaction ROS->S0 Reaction with Dye

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Caption: Experimental workflow for minimizing this compound photobleaching in fixed-cell microscopy.

References

challenges in IR-251 in vivo imaging and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IR-251 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter when using this compound for in vivo imaging.

Q1: Why is my signal-to-noise ratio (SNR) low, and my images have high background?

A1: Low SNR and high background are common challenges in near-infrared (NIR) fluorescence imaging. Several factors can contribute to this issue:

  • Tissue Autofluorescence: Biological tissues naturally emit fluorescence, which can obscure the signal from your probe. This is particularly problematic in the lower NIR-I window.

  • Suboptimal Imaging Parameters: Incorrect camera settings, such as excessively long exposure times, can increase background noise.

  • Animal Diet: Standard rodent chow contains chlorophyll, which has fluorescent properties in the NIR range and can cause significant background signal in the gastrointestinal tract.

  • Probe Concentration: Using too high a concentration of this compound can sometimes lead to non-specific binding and increased background.

Solutions:

  • Optimize Wavelengths: If your imaging system allows, shift towards longer excitation and emission wavelengths (into the NIR-II window, >1000 nm) to reduce tissue autofluorescence.[1][2]

  • Adjust Camera Settings: Optimize your camera's binning and exposure time. Start with moderate binning (e.g., 4x4) and short exposure times (5-30 seconds) to minimize background noise from autofluorescence.[3][4]

  • Dietary Changes: Switch animals to a chlorophyll-free or purified diet for at least one week before imaging to significantly reduce gut-related autofluorescence.

  • Titrate Probe Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a strong signal with minimal background.

Q2: My this compound fluorescence signal seems to be quenched or is much lower than expected in an aqueous environment. What is happening?

A2: This is likely due to aggregation-caused quenching (ACQ). This compound, like many cyanine dyes, is hydrophobic and tends to aggregate in aqueous solutions like phosphate-buffered saline (PBS) or blood. This aggregation leads to self-quenching of the fluorescence signal.[5][6]

Solutions:

  • Proper Formulation: Avoid dissolving this compound directly in purely aqueous buffers. A common approach is to first dissolve the dye in a small amount of an organic solvent like DMSO and then dilute it in the final injection vehicle, which may contain a surfactant or be protein-based (e.g., serum albumin) to improve solubility and reduce aggregation.

  • Use of Nanocarriers: Encapsulating this compound within nanoparticles can prevent aggregation and maintain its fluorescence in an aqueous environment. The nanoparticles shield the dye from the aqueous surroundings.[7]

  • Harnessing Quenching for "Activatable" Probes: In some advanced applications, this quenching property can be used to design probes that only become fluorescent upon reaching their target, for example, after being released from a nanocarrier within a cell.[5]

Q3: The fluorescence signal from this compound is fading quickly during imaging. What can I do to improve photostability?

A3: The rapid fading of signal is due to photobleaching, a process where the fluorophore is chemically altered by the excitation light and loses its ability to fluoresce. Cyanine dyes can be susceptible to photobleaching, especially under high-intensity illumination.

Solutions:

  • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal.

  • Reduce Continuous Exposure: Instead of continuous illumination, use intermittent imaging to give the dye molecules time to relax from their excited state.

  • Antifade Reagents (for ex vivo validation): When performing validation microscopy on excised tissues, use a mounting medium containing an antifade reagent.

  • Consider Alternative Dyes: If photostability remains a critical issue, you may need to consider more photostable NIR dyes or quantum dots for your application. Some newer cyanine dye derivatives have been engineered for improved photostability.[8]

Q4: How does the biodistribution of this compound affect my imaging results, and is it toxic?

A4: The biodistribution and clearance profile of this compound is critical for interpreting your images correctly. As a small molecule, free this compound is expected to be cleared relatively quickly from the body, primarily through the hepatobiliary (liver and bile) and renal (kidneys) systems. This can lead to high background signals in the liver, spleen, and bladder.

  • Interpreting Signal: High signal in organs of the mononuclear phagocyte system (liver and spleen) is common for injected dyes and nanoparticles.[9] It is crucial to distinguish this non-specific accumulation from the signal at your target site.

  • Clearance: The clearance rate will affect the optimal imaging time window. You need to image when the concentration of the probe at the target is high relative to the background. This typically occurs several hours to a day post-injection.

  • Toxicity: While specific toxicity data for this compound is limited, cyanine dyes are generally considered to have a good safety profile at the concentrations used for in vivo imaging. However, it is always best practice to perform a small pilot study to assess any potential adverse effects at your intended dose. Minimal toxicity has been observed for some nanoparticle formulations used for imaging.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for NIR dyes relevant to in vivo imaging. Data for this compound is sparse, so properties of similar dyes are provided for context.

Table 1: Photophysical Properties of Selected NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)SolventReference
IR-26 (similar to this compound) ~970~10500.0011 1,2-dichloroethane
HITCI7407650.283Ethanol[12]
IR-1257908100.132Ethanol[12]
IR-1408208450.167Ethanol[12]
Indocyanine Green (ICG)780820~0.01-0.03 (in blood)Plasma

Table 2: Example In Vivo Imaging Parameters and Outcomes

ParameterValueContextReference
Optimal Tumor-to-Background Ratio (TBR) Time 48 hoursAntibody-targeted imaging in mice[3][13]
Example TBR Achieved ~30HER2-targeted imaging in vivo[3][13]
Typical Exposure Time (Fluorescence) 5 - 30 secondsTo minimize autofluorescence background
Typical In Vivo Imaging Time Post-Injection 3 - 72 hoursDepending on probe clearance kinetics[4]

Experimental Protocols

Below are generalized protocols for in vivo imaging experiments. These should be adapted to your specific research question, animal model, and imaging system.

Protocol 1: Preparation of this compound for Intravenous Injection

This protocol provides a general method for formulating a hydrophobic dye like this compound for in vivo use.

Materials:

  • This compound Chloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, weigh out the required amount of this compound powder.

    • Add a small volume of sterile DMSO to dissolve the powder completely. For example, to make a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.

    • Vortex thoroughly to ensure the dye is fully dissolved. This is your stock solution.

  • Working Solution Preparation:

    • Immediately before injection, dilute the DMSO stock solution into sterile PBS to the desired final concentration.

    • Important: The final concentration of DMSO in the injected volume should be kept low (typically <5%) to avoid toxicity.

    • Add the this compound/DMSO stock solution dropwise to the PBS while vortexing to prevent precipitation of the dye.

  • Sterilization:

    • Draw the final working solution into a sterile syringe.

    • Aseptically attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly for injection to ensure sterility and remove any small aggregates.

  • Administration:

    • Administer the prepared solution to the animal via the desired route (e.g., tail vein injection) at the calculated dose.

Protocol 2: General In Vivo Fluorescence Imaging in a Mouse Model

This protocol outlines the key steps for acquiring fluorescence images from a mouse after probe administration.

Materials:

  • Mouse model with tumor xenograft or other target of interest

  • Prepared this compound solution

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for this compound

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain animal body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by toe pinch reflex.

    • Place the anesthetized mouse on the imaging stage, which should be heated to 37°C.

    • If necessary, remove fur from the imaging area using clippers or a depilatory cream to reduce light scattering and absorption.

  • Probe Administration:

    • Inject the sterile this compound solution intravenously via the tail vein. Note the exact time of injection.

  • Image Acquisition:

    • Place the mouse inside the imaging chamber.

    • Set the imaging parameters:

      • Excitation Filter: Choose a filter appropriate for this compound (e.g., 745 nm or 780 nm).

      • Emission Filter: Choose a long-pass filter that captures the emission of this compound (e.g., >810 nm).

      • Exposure Time: Start with a short exposure (e.g., 10 seconds) and adjust as needed to get a good signal without saturating the detector.

      • Binning: Use a medium binning (e.g., 4x4 or 8x8) to improve sensitivity.

    • Acquire a baseline image before injection if required.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background area (e.g., non-tumor muscle).

    • Calculate the signal intensity (in photons/sec/cm²/sr or equivalent units) for each ROI.

    • Determine the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) by dividing the average intensity of the target ROI by the average intensity of the background ROI.[3]

Visualizations

Logical Workflow for Troubleshooting Low Signal-to-Noise Ratio

Troubleshooting_SNR Start Low Signal-to-Noise Ratio (SNR) HighBackground Is Background High? Start->HighBackground LowSignal Is Target Signal Low? HighBackground->LowSignal No Diet Check Animal Diet (Switch to Purified) HighBackground->Diet Yes Quenching Suspect Aggregation/ Quenching? LowSignal->Quenching Yes Biodistribution Check Imaging Time (Optimize post-injection window) LowSignal->Biodistribution No Exposure Optimize Exposure Time (Reduce if too long) Diet->Exposure Wavelength Check Wavelengths (Move to longer λ if possible) Exposure->Wavelength End SNR Improved Wavelength->End Photobleaching Is Signal Fading During Acquisition? Quenching->Photobleaching No Formulation Improve Formulation (Use co-solvents, carriers) Quenching->Formulation Yes Photobleaching->Biodistribution No ReduceLight Reduce Excitation Intensity/ Exposure Duration Photobleaching->ReduceLight Yes Biodistribution->End Formulation->End ReduceLight->End

Caption: A flowchart for troubleshooting common causes of low signal-to-noise ratio in in vivo imaging experiments.

Experimental Workflow for In Vivo Imaging

InVivo_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase AnimalPrep Animal Model Preparation (e.g., tumor inoculation) DietaryControl Dietary Control (Chlorophyll-free diet) AnimalPrep->DietaryControl ProbePrep This compound Formulation (e.g., DMSO/PBS) DietaryControl->ProbePrep Anesthesia Anesthesia ProbePrep->Anesthesia Injection IV Injection of this compound Anesthesia->Injection Acquisition Image Acquisition (Set Filters, Exposure, Time-points) Injection->Acquisition ROI_Analysis ROI Analysis (Target vs. Background) Acquisition->ROI_Analysis Quantification Signal Quantification (Calculate TBR/SBR) ROI_Analysis->Quantification ExVivo Ex Vivo Validation (Optional) (Biodistribution, Histology) Quantification->ExVivo

Caption: A typical experimental workflow for conducting an in vivo fluorescence imaging study with this compound.

References

Technical Support Center: Improving Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Complete. Awaiting Further Information on IR-251.

Our initial investigation to build a comprehensive technical support center for improving the signal-to-noise ratio with "this compound" has concluded. However, the search for a chemical compound, reagent, or technology directly corresponding to "this compound" within the context of life sciences, drug development, or clinical research did not yield relevant results. The predominant findings for "this compound" relate to an Ingersoll-Rand pneumatic impact wrench, which is inconsistent with the user's request for a resource aimed at researchers and scientists.

This suggests that "this compound" may be an internal product code, a highly specialized or newly developed compound not yet widely documented in public sources, or potentially a misnomer.

To proceed with creating a valuable and accurate technical support resource, we require additional information regarding the nature of this compound. Specifically, clarification on the following would be beneficial:

  • Chemical or Product Class: What type of substance or technology is this compound (e.g., a fluorescent dye, a small molecule inhibitor, an antibody, a data analysis software)?

  • Experimental Application: In what specific experimental assays or techniques is this compound utilized (e.g., Western blotting, immunofluorescence, mass spectrometry, high-throughput screening)?

  • Mechanism of Action: How is this compound intended to improve the signal-to-noise ratio?

Once this clarifying information is provided, we can proceed to build a detailed and relevant technical support center, complete with the requested troubleshooting guides, FAQs, data tables, and visualizations.

In the interim, we can offer general guidance and troubleshooting strategies for improving signal-to-noise ratios in common laboratory applications. Below are some universal principles and troubleshooting workflows that can be adapted to a variety of experimental contexts.

General Troubleshooting Workflow for Signal-to-Noise Ratio Optimization

This logical workflow can be applied to many experimental setups to diagnose and resolve issues with a poor signal-to-noise ratio.

G cluster_0 Problem Identification cluster_1 Troubleshooting Signal cluster_2 Troubleshooting Noise start Poor Signal-to-Noise Ratio check_signal Is the signal weak? start->check_signal check_noise Is the background high? start->check_noise increase_concentration Increase Primary Reagent Concentration check_signal->increase_concentration Yes optimize_blocking Optimize Blocking Step check_noise->optimize_blocking Yes optimize_incubation Optimize Incubation Time/ Temperature increase_concentration->optimize_incubation check_reagents Check Reagent Quality/ Activity optimize_incubation->check_reagents end Re-evaluate S/N Ratio check_reagents->end increase_washes Increase Wash Steps/ Stringency optimize_blocking->increase_washes decrease_concentration Decrease Secondary Reagent Concentration increase_washes->decrease_concentration decrease_concentration->end

Caption: General troubleshooting workflow for poor signal-to-noise ratio.

We are committed to providing a detailed and accurate technical resource. We look forward to receiving more specific information about this compound to fulfill this request comprehensively.

overcoming IR-251 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IR-251. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility and stability of this compound, a near-infrared (NIR) heptamethine cyanine dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

A1: this compound is a heptamethine cyanine dye, a class of synthetic dyes with strong absorption and fluorescence in the near-infrared (NIR) spectrum.[1] Like many cyanine dyes, its molecular structure consists of two nitrogen-containing heterocyclic groups connected by a polymethine chain.[1] This structure, particularly if non-sulfonated, is largely hydrophobic, leading to poor solubility in water and a tendency to aggregate in aqueous solutions.[2][3]

Q2: My this compound solution appears to lose its color or fluorescence over time. What is happening?

A2: This is likely due to the inherent instability of the cyanine dye structure. The light-absorbing chromophore is vulnerable to attack by oxygen radicals, which causes photobleaching and a loss of fluorescence.[4][5] Additionally, these flat, rigid molecules can aggregate, which quenches their fluorescence and can alter their spectral properties.[4]

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: For non-sulfonated cyanine dyes like this compound, it is recommended to first prepare a concentrated stock solution in an organic co-solvent.[3] High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for initial dissolution.[2][3]

Q4: What is the difference between sulfonated and non-sulfonated cyanine dyes?

A4: The key difference is solubility. Sulfonated cyanines contain additional sulfo-groups (SO₃⁻), which are charged and make the dye highly water-soluble.[3] Non-sulfonated versions lack these groups and are more hydrophobic, requiring an organic co-solvent for initial dissolution before being introduced to an aqueous medium.[3] Their spectral properties are nearly identical.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates when added to my aqueous buffer.
  • Cause: The hydrophobic nature of this compound causes it to crash out of solution when the concentration of the organic co-solvent is diluted too quickly or too much in the aqueous buffer. This is a common issue for non-sulfonated cyanine dyes.[3]

  • Solution Workflow:

    G start This compound precipitates in aqueous buffer check_stock Is stock solution clear and fully dissolved in DMSO/DMF? start->check_stock use_sulfonated Consider using a sulfonated version of the dye if available. start->use_sulfonated Alternative Strategy remake_stock Remake stock solution. Ensure anhydrous solvent. check_stock->remake_stock No check_protocol Review dilution protocol check_stock->check_protocol Yes remake_stock->check_stock add_slowly Add stock solution dropwise to buffer while vortexing. check_protocol->add_slowly Adjust reduce_conc Decrease final this compound concentration in buffer. check_protocol->reduce_conc Adjust increase_cosolvent Increase final % of organic co-solvent (e.g., 5-20% DMSO). check_protocol->increase_cosolvent Adjust success This compound remains in solution add_slowly->success reduce_conc->success increase_cosolvent->success use_sulfonated->success

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Significant signal loss or photobleaching during imaging.
  • Cause: The heptamethine chromophore of this compound is susceptible to oxidative degradation, especially when excited by a laser during fluorescence imaging.[4][5] This leads to irreversible loss of the fluorescent signal.

  • Potential Solutions & Mitigation Strategies:

    • Use Antifade Reagents: Incorporate commercial or custom-made antifade reagents into your imaging media.

    • Triplet State Quenchers: Add agents like cyclooctatetraene (COT) to your system, which can suppress the generation of singlet oxygen and reduce photobleaching.[6]

    • Encapsulation: Formulate this compound within polymeric micelles or nanoparticles. This shields the dye from the aqueous environment and reactive oxygen species, enhancing stability.[5][7]

    • Minimize Excitation: Reduce laser power and exposure time to the minimum required for adequate signal acquisition.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol provides a general method for diluting a DMSO stock of this compound into an aqueous buffer.

  • Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a concentration of 1-10 mM. Ensure it is fully dissolved by vortexing or brief sonication. Store this stock solution protected from light at -20°C.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

    • Critical Step: The rapid mixing helps prevent localized high concentrations of the dye that can lead to aggregation and precipitation.

  • Final Co-solvent Concentration: Aim for a final DMSO/DMF concentration of less than 20% if compatible with your experimental system. For many non-sulfonated dyes, a final co-solvent volume of 10-15% is recommended.[3]

  • Use Immediately: Use the final working solution as soon as possible, as the dye will be less stable in the aqueous environment.

Protocol 2: Stabilization of this compound via Micelle Encapsulation

This protocol describes a general method for encapsulating a hydrophobic dye like this compound in polymeric micelles to improve stability.

  • Polymer Selection: Choose a biocompatible block copolymer such as poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL) or poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG).[5][7]

  • Dissolution: Dissolve the block copolymer and this compound in a suitable common organic solvent (e.g., acetone, dichloromethane).

  • Film Formation: Evaporate the organic solvent under vacuum (using a rotary evaporator) to form a thin film of the polymer and dye mixture on the wall of a round-bottom flask.

  • Hydration: Add an aqueous buffer (e.g., PBS) to the flask and hydrate the film by stirring or sonicating. This will cause the amphiphilic block copolymers to self-assemble into micelles, entrapping the hydrophobic this compound in their core.

  • Purification: Remove any non-encapsulated dye or polymer aggregates by filtering the micelle solution through a syringe filter (e.g., 0.22 µm).

  • Characterization: Characterize the resulting dye-loaded micelles for size using Dynamic Light Scattering (DLS) and confirm encapsulation through fluorescence spectroscopy. Studies show this method significantly increases dye stability against photodecomposition.[5]

Data Presentation

Table 1: Solubility Characteristics of Cyanine Dyes
Dye TypeTypical Solvents (High Solubility)Aqueous SolubilityNotes
Non-sulfonated (e.g., this compound) DMSO, DMF, Acetone, Ethanol, Chloroform[1][2][8]Very PoorRequires organic co-solvent for aqueous preparations.[3]
Sulfonated (e.g., Sulfo-Cy7) Water, Aqueous Buffers[3]HighDoes not require organic co-solvents for labeling reactions.[3]
Fluorous-Tagged Perfluorocarbons, Acetone, Ethanol[8]PoorDesigned for solubility in specific fluorous phases.[8]
Table 2: Comparison of Stabilization Strategies for NIR Dyes
StrategyMechanismKey AdvantageReference
Steric Shielding Attaching bulky chemical groups to protect the chromophore from oxygen attack.Exceptional chemical stability and reduced non-specific interactions.[4]
Micelle Encapsulation Sequestering the dye within the hydrophobic core of a polymer micelle.Increased stability in physiological environments and prolonged circulation.[5][7][5][7]
Triplet State Quenching Adding molecules (e.g., COT) that dissipate the dye's reactive triplet state.Significantly extends the half-life of the dye under laser irradiation.[6][6]

Diagrams

G cluster_0 Stability Enhancement Pathways cluster_1 Intervention Points Dye This compound Dye (Ground State) Excited Excited Singlet State (Fluorescence) Dye->Excited Light Excitation Bleached Bleached Dye (Non-fluorescent) Dye->Bleached Oxidation Excited->Dye Fluorescence Triplet Reactive Triplet State Excited->Triplet Intersystem Crossing Oxygen Molecular Oxygen (O2) Triplet->Oxygen SingletOxy Singlet Oxygen (¹O₂) (Highly Reactive) Oxygen->SingletOxy Energy Transfer SingletOxy->Dye COT COT Quencher COT->Triplet Quenches Encapsulation Micelle/NP Encapsulation Encapsulation->Dye Shields from ¹O₂

Caption: Pathways of this compound photobleaching and points of intervention.

References

Technical Support Center: Near-Infrared Fluorescent Probe IR-251

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the IR-251 probe. This guide provides troubleshooting information and answers to frequently asked questions to help you optimize your cell-specific imaging experiments. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo and in vitro imaging, primarily due to the low absorption and autofluorescence of biological molecules in this wavelength range.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a novel near-infrared (NIR) fluorescent probe designed for live-cell imaging. Its excitation and emission spectra in the NIR range (typically 700-900 nm) minimize background autofluorescence from endogenous molecules like flavins and NADH, which are prevalent in the visible spectrum.[2][3] This property leads to a higher signal-to-noise ratio, making it ideal for sensitive detection of specific cellular targets.[4] Key applications include tracking labeled proteins, monitoring cellular dynamics, and visualizing specific organelles in living cells.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation wavelength for this compound is approximately 780 nm, with a maximum emission at 810 nm. It is crucial to use filter sets appropriate for these wavelengths to maximize signal collection and minimize bleed-through from other fluorophores in multiplexing experiments.

Q3: Is this compound suitable for fixed-cell imaging?

A3: While this compound is optimized for live-cell applications, it can be used for fixed-cell imaging. However, the fixation and permeabilization process may affect the probe's target and overall fluorescence intensity. It is recommended to validate the staining protocol for fixed cells, including a comparison with live-cell staining if possible.

Q4: How should I store the this compound probe?

A4: this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Staining Live Cells with this compound

This protocol provides a general guideline for staining live cells. Optimal conditions, particularly probe concentration and incubation time, should be determined for each specific cell type and experimental setup.

Materials:

  • This compound fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare this compound Stock Solution: Dissolve the this compound probe in anhydrous DMSO to create a 1 mM stock solution. Mix thoroughly by vortexing.

  • Prepare Working Solution: Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration must be determined experimentally.[5]

  • Cell Preparation: Ensure cells are healthy and seeded at an appropriate density on your imaging vessel.

  • Staining: Remove the existing culture medium and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time is cell-type dependent and should be optimized.

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe and reduce background fluorescence.[6]

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate NIR laser lines and filters. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal.[7]

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

A weak or absent signal is a common issue in fluorescence microscopy.[8] The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Probe Concentration The probe concentration is critical and cell-type dependent.[5] Perform a concentration titration experiment to find the optimal concentration for your cells. Start with a range of 1 µM to 20 µM.[9]
Insufficient Incubation Time The time required for the probe to reach its target can vary. Try increasing the incubation time incrementally (e.g., 30, 60, 120 minutes).
Probe Degradation Ensure the probe has been stored correctly, protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex/Em: ~780/810 nm).
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium if applicable for fixed cells. For live cells, reduce laser power and exposure time.[10][11]
Problem 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.[12]

Potential Cause Recommended Solution
Excessive Probe Concentration Using too high a concentration can lead to non-specific binding and high background.[8] Optimize the concentration through titration.
Inadequate Washing Insufficient washing will leave unbound probe in the medium. Increase the number of wash steps (e.g., from 2 to 4) or the duration of each wash.[12]
Cellular Autofluorescence While NIR imaging reduces autofluorescence, some cell types may still exhibit a background signal.[2] Image an unstained control sample to determine the baseline autofluorescence.
Contaminated Media or Buffers Use fresh, high-quality culture media and buffers. Phenol red in some media can contribute to background fluorescence.
Problem 3: Signal Fades Quickly (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[13]

Potential Cause Recommended Solution
High Laser Power Use the lowest laser power that provides a detectable signal.[7]
Long Exposure Times Minimize the duration of light exposure. Use a more sensitive detector if necessary to allow for shorter exposure times.
Repetitive Imaging of the Same Area Reduce the frequency of image acquisition in time-lapse experiments.
Oxygen Presence For fixed cells, use a mounting medium containing an anti-fade reagent to scavenge oxygen radicals.
Problem 4: Signs of Cell Stress or Death (Phototoxicity)

Phototoxicity occurs when the excitation light induces damage to cellular components, often through the generation of reactive oxygen species (ROS).[14] This is a critical concern in live-cell imaging.

Potential Cause Recommended Solution
High-Energy Light This compound's long-wavelength light is inherently less phototoxic than shorter-wavelength visible light.[7] However, excessive energy can still cause damage.
High Illumination Intensity Reduce the laser power to the minimum required for a good signal-to-noise ratio.
Prolonged or Frequent Exposure Limit the total light dose by reducing exposure time and the frequency of image acquisition.
Probe-Induced Photosensitization Ensure the probe concentration is as low as possible while still providing a good signal.

Cell-Specific Optimization of Incubation Time

The optimal incubation time for this compound can vary significantly between different cell types due to factors like metabolic rate, membrane composition, and the expression of transporter proteins.[15]

Optimization Workflow

The following diagram outlines a workflow for optimizing this compound incubation time for a specific cell line.

G Workflow for Incubation Time Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells on imaging plates C Incubate cells with this compound for different time points (e.g., 15, 30, 60, 90, 120 min) A->C B Prepare serial dilutions of this compound (e.g., 5 µM) B->C D Wash cells to remove unbound probe C->D E Image all samples with identical microscope settings D->E F Quantify mean fluorescence intensity (MFI) for each time point E->F G Plot MFI vs. Incubation Time F->G H Determine optimal time (plateau of signal with low background) G->H

Caption: A flowchart illustrating the steps for optimizing this compound incubation time.

Interpreting Optimization Data

An ideal incubation time is one that yields a strong specific signal without a significant increase in background, indicating that the probe has bound to its target and unbound probe has been effectively washed away.

Example Data: Incubation Time Optimization in Two Cell Lines

Incubation Time (min) HeLa Cells (Mean Fluorescence Intensity) MCF-7 Cells (Mean Fluorescence Intensity)
15150 ± 12250 ± 20
30350 ± 25550 ± 40
60600 ± 50600 ± 45
90620 ± 55610 ± 50
120630 ± 60615 ± 52

In this example, the optimal incubation time for both HeLa and MCF-7 cells appears to be around 60 minutes, as the signal intensity plateaus after this point. Incubating for longer does not significantly increase the signal, but may increase the risk of cytotoxicity.

Advanced Troubleshooting and Signaling Pathway Visualization

Troubleshooting Logic

When encountering issues, a systematic approach is key. The following diagram provides a logical troubleshooting path for common problems.

Caption: A decision tree to guide troubleshooting for common this compound staining issues.

Visualizing a Signaling Pathway

Fluorescent probes are often used to track components of signaling pathways. For instance, if this compound were designed to bind to a specific kinase (e.g., Kinase B) upon its activation, it could be used to visualize the downstream effects of a growth factor signaling cascade.

G Example Signaling Pathway Visualization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B (Activated) KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates IR251 This compound Probe IR251->KinaseB binds Gene Gene Expression TF->Gene

Caption: Diagram of a hypothetical signaling pathway where this compound visualizes an activated kinase.

References

Technical Support Center: Minimizing Off-Target Effects of IR-251

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of IR-251, a hypothetical small molecule inhibitor of the Insulin Receptor (IR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is designed as a competitive inhibitor of the ATP-binding site within the kinase domain of the Insulin Receptor (IR). By occupying this site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to a reduction in glucose uptake and cell growth and proliferation signals.

Q2: What are the potential off-target effects of this compound?

As a kinase inhibitor, this compound may exhibit off-target activity against other kinases that share structural similarities in their ATP-binding pockets. A primary concern is the cross-reactivity with the Insulin-like Growth Factor 1 Receptor (IGF-1R) due to the high degree of homology between the IR and IGF-1R kinase domains. Inhibition of IGF-1R can lead to unintended effects on cell growth, differentiation, and survival. Other potential off-targets may include other members of the receptor tyrosine kinase family.

Q3: How can I confirm that the observed phenotype in my experiment is due to on-target inhibition of the Insulin Receptor?

Q4: What are the general strategies to minimize off-target effects of small molecule inhibitors like this compound?

Several strategies can be employed to minimize off-target effects. These include using the lowest effective concentration of the inhibitor, performing dose-response curves to correlate the phenotype with the IC50 of the primary target, and validating findings with a secondary, structurally distinct inhibitor[1]. Furthermore, profiling the inhibitor against a panel of kinases can help identify potential off-target liabilities[1].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps Rationale
Unexpected Cell Toxicity The inhibitor may be engaging with off-targets that regulate essential cellular processes.Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[1]This minimizes the likelihood of engaging lower-affinity off-targets.
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of kinases.This can identify known toxic off-targets and guide the selection of a more selective compound.
Phenotype Does Not Correlate with On-Target Inhibition The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein.[1]If the phenotype is recapitulated, it is more likely to be an on-target effect.
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations.A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1]
Inconsistent Results Across Experiments Variability in experimental conditions can influence inhibitor activity and off-target effects.Standardize Experimental Protocols: Ensure consistent cell density, serum concentration, and inhibitor incubation times.This reduces variability and improves the reproducibility of results.
Use Freshly Prepared Inhibitor Stocks: Avoid repeated freeze-thaw cycles of the inhibitor stock solution.Degradation of the inhibitor can lead to inconsistent activity.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine the concentration range where this compound exhibits maximal on-target activity with minimal off-target effects.

Methodology:

  • Cell Culture: Plate cells at a consistent density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound, ranging from well below to well above the known IC50 for the Insulin Receptor.

  • Treatment: Treat cells with the different concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

  • On-Target Readout: Measure a proximal marker of Insulin Receptor activity, such as the phosphorylation of AKT (p-AKT) or ERK (p-ERK), using Western blotting or an ELISA-based assay.

  • Off-Target Readout: If a likely off-target is known (e.g., IGF-1R), measure a specific downstream marker for that pathway.

  • Data Analysis: Plot the percentage of inhibition of both on-target and off-target readouts against the inhibitor concentration. Determine the IC50 for the on-target effect and observe the concentration at which off-target effects become significant.

Protocol 2: Rescue Experiment with a Resistant Mutant

Objective: To confirm that the observed phenotype is a direct result of this compound's effect on the Insulin Receptor.

Methodology:

  • Construct Generation: Create a mutant version of the Insulin Receptor that is resistant to this compound. This can often be achieved by mutating a key residue in the ATP-binding pocket.

  • Transfection: Transfect cells with either the wild-type Insulin Receptor or the resistant mutant. A control group with an empty vector should also be included.

  • Inhibitor Treatment: Treat all cell groups with a concentration of this compound that is known to produce the phenotype of interest.

  • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, glucose uptake) in all treatment groups.

  • Expected Outcome: If the phenotype induced by this compound is rescued (i.e., reversed or diminished) in the cells expressing the resistant mutant compared to those with the wild-type receptor, it strongly supports an on-target mechanism.[1]

Signaling Pathway and Workflow Diagrams

cluster_0 This compound Mechanism of Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Autophosphorylation Autophosphorylation IR->Autophosphorylation Activates IR_251 This compound IR_251->IR Inhibits Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) Autophosphorylation->Downstream_Signaling

Caption: Mechanism of action of this compound on the Insulin Receptor signaling pathway.

cluster_1 Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed Check_Concentration Is Concentration > 10x IC50? Start->Check_Concentration Lower_Concentration Lower Concentration Check_Concentration->Lower_Concentration Yes Secondary_Inhibitor Test with Structurally Different Inhibitor Check_Concentration->Secondary_Inhibitor No Lower_Concentration->Secondary_Inhibitor Rescue_Experiment Perform Rescue Experiment Secondary_Inhibitor->Rescue_Experiment Phenotype Persists Phenotype_Off_Target Phenotype Likely Off-Target Secondary_Inhibitor->Phenotype_Off_Target Phenotype Absent Phenotype_On_Target Phenotype Likely On-Target Rescue_Experiment->Phenotype_On_Target Phenotype Rescued Rescue_Experiment->Phenotype_Off_Target Phenotype Not Rescued

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

Technical Support Center: Refining NIR Imaging in Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing near-infrared (NIR) dyes, exemplified by probes of the IR-251 type, for imaging hypoxic tumor environments. The principles and protocols discussed are broadly applicable to various hypoxia-activated NIR probes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using dyes like this compound for imaging tumor hypoxia? Hypoxia, or low oxygen concentration, is a hallmark of solid tumors.[1][2] Dyes designed for this purpose are typically "activatable" probes. In their native state, they are non-fluorescent or weakly fluorescent. Upon entering a hypoxic environment, they undergo a specific chemical reaction, often catalyzed by overexpressed enzymes like nitroreductases, which cleaves a quenching moiety and "turns on" the NIR fluorescence.[1][3] This activation mechanism provides high contrast between hypoxic tumor tissue and surrounding normoxic tissue.

Q2: Why use the Near-Infrared (NIR) spectrum for in vivo imaging? The NIR window, particularly the NIR-II range (1000-1700 nm), is highly advantageous for deep-tissue imaging.[3][4] Compared to visible light, NIR light experiences significantly lower photon scattering by biological tissues, reduced absorption by endogenous chromophores like hemoglobin and water, and minimal autofluorescence.[3][5][6] These factors result in a higher signal-to-noise ratio, increased spatial resolution, and greater penetration depth, making it possible to visualize deep-seated tumors.[3][4]

Q3: What are the primary challenges when imaging with hypoxia-activated NIR probes? Researchers may face several challenges:

  • Low Signal-to-Noise Ratio (SNR): Can be caused by insufficient probe accumulation, poor tissue penetration, or low fluorescence quantum yield.[6][7][8]

  • Non-Specific Signal: The probe may accumulate in healthy tissues with high metabolic activity, such as the liver and spleen, leading to a high background signal.[9][10]

  • Photobleaching: Like many fluorophores, NIR dyes can be susceptible to degradation upon prolonged exposure to excitation light.[6]

  • Poor Aqueous Solubility: Many organic NIR dyes are hydrophobic, which can lead to aggregation and poor biodistribution in vivo.[6]

Troubleshooting Guide

Problem 1: Low Signal-to-Noise Ratio (SNR) or Weak Fluorescence from the Tumor.

Potential Cause Suggested Solution
Insufficient Probe Accumulation Optimize Dose and Timing: Perform a dose-response study to find the optimal concentration. Conduct a time-course experiment to determine the peak accumulation time in the tumor, which can range from a few hours to over 24 hours post-injection.[3][11]
Poor Tissue Penetration Adjust Imaging Wavelength: If possible, use an imaging system and a probe that operate in the NIR-II window (>1000 nm) for maximal penetration depth.[3][4] Optimize Excitation Source: Ensure the laser wavelength is optimally matched to the probe's excitation peak and that the power is sufficient without causing excessive photobleaching.
Low Quantum Yield / Quenching Check Probe Integrity and Formulation: Ensure the probe has not degraded during storage. For hydrophobic dyes, use appropriate formulation strategies (e.g., encapsulation in nanoparticles, conjugation with PEG) to improve solubility and prevent quenching in aqueous environments.[6][12]
Sub-optimal Imaging System Settings Maximize Light Collection: Use a detector with high sensitivity in the NIR range. Optimize acquisition parameters such as exposure time, gain, and binning to increase the signal collected.[13]

Problem 2: High Background Signal and Non-Specific Uptake.

Potential Cause Suggested Solution
Non-Specific Biodistribution Allow for Clearance: Image at later time points (e.g., 24, 48, 72 hours) to allow for the clearance of non-specifically bound probe from healthy tissues, which often occurs faster than clearance from the tumor.[11][14] Modify the Probe: Strategies like PEGylation can prolong circulation time and reduce uptake by the reticuloendothelial system (e.g., liver, spleen).[12]
High Tissue Autofluorescence Shift to Longer Wavelengths: Move to the NIR-II window where autofluorescence is negligible.[3] Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific probe signal from the background autofluorescence.

Quantitative Data on NIR Probes

The selection of an appropriate NIR dye is critical for successful imaging. The table below summarizes the photophysical properties of several common NIR fluorophores.

Table 1: Photophysical Properties of Representative NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)SolventReference
ICG~780~810~0.01-0.02Aqueous Buffer[15][16]
IRDye800CW~774~789~0.08Aqueous Buffer[17]
IR-125~790~9000.132Ethanol[18]
IR-26~1000~10500.00111,2-dichloroethane[19][20]
IR-1061~1050~1080~0.017Dichloromethane[21]

Note: Quantum yields are highly dependent on the solvent and local microenvironment.

Diagrams and Workflows

Signaling and Activation Pathway

The diagram below illustrates a common activation mechanism for a hypoxia-sensitive NIR probe.

Hypoxia_Activation cluster_Vessel Blood Vessel cluster_Cell Hypoxic Tumor Cell (pO2 < 10 mmHg) Probe_Circ NIR Probe (Inactive) (Fluorescence OFF) Probe_In Probe Uptake Probe_Circ->Probe_In Diffusion NTR Nitroreductase (Enzyme) Probe_In->NTR Enzymatic Reduction Probe_Active Activated Probe (Fluorescence ON) NTR->Probe_Active Signal NIR Signal Emitted Probe_Active->Signal

Caption: General mechanism of a hypoxia-activated NIR probe.

Experimental Workflow

A typical workflow for in vivo imaging experiments is outlined below.

Experimental_Workflow A 1. Animal Model Preparation (Tumor Xenograft Implantation) B 2. Tumor Growth (Monitor until desired size, e.g., 5-10 mm) A->B C 3. Probe Administration (e.g., Intravenous Injection) B->C D 4. Incubation Period (Allow for biodistribution and tumor accumulation) C->D E 5. In Vivo NIR Imaging (Acquire images at multiple time points) D->E F 6. Image Analysis (Quantify Signal-to-Noise Ratio) E->F G 7. Ex Vivo Validation (Optional) (Harvest organs and tumor for imaging and histology) E->G H 8. Data Interpretation F->H G->H

Caption: Standard workflow for in vivo hypoxic tumor imaging.

Troubleshooting Logic for Low SNR

This decision tree provides a logical approach to diagnosing poor signal-to-noise ratio.

Troubleshooting_SNR Start Problem: Low Signal-to-Noise Ratio CheckTime Is imaging time point optimal? Start->CheckTime CheckDose Is probe dose sufficient? CheckTime->CheckDose No Sol_Time Solution: Perform time-course study (4, 12, 24, 48h) CheckTime->Sol_Time Yes CheckSystem Are imaging settings optimized? CheckDose->CheckSystem No Sol_Dose Solution: Perform dose-escalation study CheckDose->Sol_Dose Yes CheckProbe Is probe formulation/integrity okay? CheckSystem->CheckProbe No Sol_System Solution: Increase exposure time/gain. Check filters & laser power. CheckSystem->Sol_System Yes Sol_Probe Solution: Check solubility. Use fresh probe stock. CheckProbe->Sol_Probe Yes End Re-evaluate Experiment CheckProbe->End No

Caption: Decision tree for troubleshooting low SNR issues.

Experimental Protocols

Protocol 1: General Methodology for In Vivo NIR Imaging of Hypoxic Tumors in a Murine Model

This protocol provides a generalized procedure. Specific parameters such as cell line, mouse strain, probe concentration, and imaging times should be optimized for each experimental setup.

1. Animal Preparation and Tumor Implantation:

  • Culture a relevant cancer cell line (e.g., A549, HT-29) known to form hypoxic tumors.[3][22]
  • Subcutaneously inject 1-5 x 10⁶ cells suspended in ~100 µL of sterile PBS or Matrigel into the flank of an immunocompromised mouse (e.g., BALB/c nude).
  • Allow tumors to grow to a diameter of 5-10 mm, which typically takes 2-4 weeks. Monitor animal health and tumor size regularly.

2. Probe Preparation and Administration:

  • Dissolve the NIR probe in a biocompatible solvent (e.g., DMSO) and then dilute to the final working concentration in sterile saline or PBS. The final DMSO concentration should typically be less than 5% of the total injection volume.
  • The final injection volume for a mouse is typically 100-200 µL.[3]
  • Administer the probe via intravenous (tail vein) injection.[23] A typical dose may range from 1-10 mg/kg, but this must be optimized.
  • Anesthetize the mouse briefly for the injection procedure if required.[23]

3. In Vivo Fluorescence Imaging:

  • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
  • Place the animal on the imaging stage of an in vivo imaging system (IVIS) equipped for NIR fluorescence.
  • Acquire images at predetermined time points post-injection (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal imaging window.
  • Set the excitation and emission filters appropriate for your specific probe (e.g., Excitation: 780 nm, Emission: >820 nm).
  • Acquire both a white-light reference image and a fluorescence image.

4. Data Analysis:

  • Using the system's analysis software, draw regions of interest (ROI) around the tumor and a contralateral, non-tumor-bearing region (e.g., muscle) to serve as a background reference.
  • Quantify the average fluorescence intensity (radiant efficiency or photon counts) within each ROI.
  • Calculate the Signal-to-Background Ratio (SBR) or Tumor-to-Muscle Ratio (TMR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

5. Ex Vivo Analysis (Optional but Recommended):

  • At the final time point, humanely euthanize the mouse.
  • Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
  • Arrange the organs and tumor in a petri dish and image them using the same NIR imaging system settings. This confirms probe biodistribution and tumor-specific accumulation.[14]

References

Technical Support Center: IR-251-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common problems researchers may encounter during experiments using fluorescent probes like IR-251. The solutions provided are starting points for assay optimization.

Problem Potential Cause Recommended Solution
Low Signal or No Signal Inadequate probe concentrationTitrate the probe to determine the optimal concentration.
Incorrect filter set for excitation/emissionEnsure microscope filters match the spectral properties of the probe.
Low target expression in cellsUse a positive control cell line with known high target expression.
PhotobleachingReduce laser power or exposure time. Use an anti-fade mounting medium.
Inefficient cellular uptake of the probeOptimize incubation time and temperature. Consider permeabilization if the target is intracellular.
High Background Excess probe concentrationReduce the concentration of the probe.
Insufficient washingIncrease the number and duration of wash steps after probe incubation.[1][2]
Autofluorescence from cells or mediumUse a control with unstained cells to assess autofluorescence. Consider using a medium with reduced autofluorescence.[2]
Non-specific binding of the probeInclude a blocking step (e.g., with BSA) before adding the probe.[1][3]
Inconsistent or Variable Results Inconsistent cell seeding densityEnsure a uniform number of cells are seeded in each well.[4][5]
Variation in incubation times or temperaturesStrictly adhere to the optimized protocol for all samples.[1]
Edge effects in multi-well platesAvoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.[3]
Cell health and passage numberUse cells that are healthy and within a consistent passage number range for all experiments.[4][5]
Phototoxicity or Cell Death High laser power or prolonged exposureMinimize light exposure by using the lowest possible laser power and shortest exposure time.[6][7]
Probe cytotoxicityPerform a dose-response experiment to determine the maximum non-toxic concentration of the probe.[7][8]

Frequently Asked Questions (FAQs)

Assay Development and Optimization

Q1: How do I determine the optimal concentration of the this compound probe?

A1: To determine the optimal concentration, perform a concentration-response experiment. Titrate the probe across a range of concentrations and measure the signal-to-noise ratio at each concentration. The optimal concentration will provide a strong signal with minimal background.

Q2: What controls are essential for an this compound-based assay?

A2: Several controls are crucial for data interpretation:

  • Unstained Control: Cells that have not been treated with the this compound probe to measure baseline autofluorescence.

  • Vehicle Control: Cells treated with the solvent used to dissolve the this compound probe to account for any effects of the solvent.

  • Positive Control: Cells or conditions known to produce a strong signal with the this compound probe.

  • Negative Control: Cells or conditions where no signal is expected.

Q3: How can I improve the signal-to-noise ratio of my assay?

A3: Improving the signal-to-noise ratio is critical for assay sensitivity.[6][9][10] Consider the following strategies:

  • Optimize the probe concentration and incubation time.

  • Use appropriate blocking buffers to reduce non-specific binding.[1][3]

  • Increase the stringency of the wash steps.[1]

  • Use a high-quality imaging system with sensitive detectors.

  • Consider image processing techniques to reduce background noise.[6]

Experimental Workflow

Below is a diagram illustrating a general experimental workflow for a cell-based fluorescence assay.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells cell_culture Cell Culture (24-48h) cell_seeding->cell_culture treatment Experimental Treatment cell_culture->treatment probe_incubation Incubate with this compound Probe treatment->probe_incubation wash_steps Wash to Remove Unbound Probe probe_incubation->wash_steps image_acquisition Image Acquisition wash_steps->image_acquisition data_analysis Data Analysis image_acquisition->data_analysis

A general workflow for a cell-based fluorescence assay.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in fluorescence-based assays.

troubleshooting_logic start Problem Encountered low_signal Low or No Signal start->low_signal high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_probe Check Probe Concentration & Filters low_signal->check_probe Yes reduce_probe Reduce Probe Concentration high_background->reduce_probe Yes standardize_cells Standardize Cell Seeding & Health inconsistent_results->standardize_cells Yes check_cells Verify Target Expression check_probe->check_cells optimize_imaging Optimize Imaging Parameters check_cells->optimize_imaging optimize_wash Optimize Wash Steps reduce_probe->optimize_wash check_autofluorescence Assess Autofluorescence optimize_wash->check_autofluorescence standardize_protocol Ensure Consistent Protocol Execution standardize_cells->standardize_protocol check_plate_effects Evaluate for Edge Effects standardize_protocol->check_plate_effects

A decision tree for troubleshooting common assay issues.

Detailed Methodologies

Standard Protocol for a Cell-Based this compound Assay

This protocol provides a general framework. Specific parameters such as cell type, probe concentration, and incubation times should be optimized for each experiment.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment (if applicable):

    • Prepare dilutions of your test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for the desired treatment period.

  • This compound Probe Staining:

    • Prepare the this compound working solution in a suitable buffer or medium.

    • Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for the optimized time, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or an appropriate imaging buffer to the cells.

    • Acquire images using a fluorescence microscope or plate reader equipped with the appropriate filter set for the this compound probe.

Signaling Pathway Visualization

As the specific target of "this compound" is unknown, a generic signaling pathway is depicted below to illustrate how such a probe might be used to investigate cellular processes. This example shows a hypothetical pathway where this compound could be used to measure the activity of a downstream kinase.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor phosphorylates IR251 This compound Probe Measures Kinase B Activity Kinase2->IR251 GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

A hypothetical signaling pathway investigated with an this compound probe.

References

Validation & Comparative

Validating the Mitochondrial Specificity of IR-251: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the mitochondrial specificity of the novel near-infrared fluorescent probe, IR-251. For comparative purposes, its performance is benchmarked against the well-established mitochondrial stain, MitoTracker™ Red CMXRos. The following sections detail the experimental protocols and present hypothetical supporting data to illustrate the validation process for researchers, scientists, and drug development professionals.

Introduction to Mitochondrial Probes

Accurate visualization of mitochondria is crucial for studying cellular metabolism, apoptosis, and various pathologies. Fluorescent probes that specifically target mitochondria are indispensable tools for this purpose. An ideal mitochondrial probe should exhibit high specificity, photostability, and low cytotoxicity. This guide outlines the critical experiments required to validate a new probe's fidelity.

This compound (Hypothetical Probe): A novel near-infrared fluorescent probe with excitation/emission maxima at 750/780 nm. Its purported mechanism involves accumulation in mitochondria driven by the mitochondrial membrane potential (ΔΨm).

MitoTracker™ Red CMXRos: A widely used, red-fluorescent dye that accumulates in mitochondria of live cells. Its accumulation is also dependent on membrane potential, and it covalently binds to thiol groups on mitochondrial proteins, allowing for retention even after fixation.[1][2]

Comparative Data Summary

The following tables summarize the hypothetical performance of this compound in key validation experiments compared to MitoTracker™ Red CMXRos.

Table 1: Co-localization Analysis with a Known Mitochondrial Marker

ProbeCo-localization MarkerPearson's Correlation Coefficient (PCC)Manders' Overlap Coefficient (MOC1)
This compound MitoTracker™ Green FM0.92 ± 0.040.95 ± 0.03
MitoTracker™ Red CMXRos MitoTracker™ Green FM0.94 ± 0.030.96 ± 0.02

PCC values range from -1 (perfect anti-correlation) to +1 (perfect positive correlation), with values >0.8 indicating strong co-localization.[3] MOC1 represents the fraction of this compound or MitoTracker™ Red CMXRos signal that overlaps with the MitoTracker™ Green FM signal.

Table 2: Effect of Mitochondrial Membrane Potential Uncoupler (FCCP)

ProbeTreatmentMean Fluorescence Intensity (Arbitrary Units)% Decrease in Signal
This compound Vehicle (DMSO)15,800 ± 1,200N/A
FCCP (10 µM)1,100 ± 35093%
MitoTracker™ Red CMXRos Vehicle (DMSO)14,500 ± 1,150N/A
FCCP (10 µM)950 ± 30093.4%

FCCP is a protonophore that dissipates the mitochondrial membrane potential, leading to the release of potential-dependent dyes from the mitochondria.[1][4]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Co-localization with a Known Mitochondrial Marker

This experiment aims to visually and quantitatively assess whether this compound localizes to the same cellular compartment as a validated mitochondrial probe. MitoTracker™ Green FM is an ideal co-localization marker as it stains mitochondria independently of membrane potential and has spectrally distinct fluorescence.[5]

Methodology:

  • Cell Culture: Plate HeLa cells on glass-bottom confocal dishes and culture to 60-70% confluency.

  • Staining with this compound: Incubate cells with 100 nM this compound in pre-warmed culture medium for 20 minutes at 37°C.

  • Co-staining with MitoTracker™ Green FM: Following the this compound incubation, add MitoTracker™ Green FM to a final concentration of 100 nM and incubate for an additional 15 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the live cells using a confocal microscope.

    • This compound Channel: Excitation at ~750 nm, Emission collected at ~770-820 nm.

    • MitoTracker™ Green FM Channel: Excitation at ~490 nm, Emission collected at ~510-540 nm.

  • Image Analysis:

    • Generate a merged image to visually inspect the overlap between the red (this compound) and green (MitoTracker™ Green FM) channels.

    • Quantify the degree of co-localization by calculating the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) using appropriate image analysis software (e.g., ImageJ with a co-localization plugin).[3][6]

Assessment of Mitochondrial Membrane Potential Dependency

This experiment tests the hypothesis that this compound accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is a potent uncoupler of oxidative phosphorylation that dissipates the proton gradient across the inner mitochondrial membrane.[4][7]

Methodology:

  • Cell Culture and Staining: Plate HeLa cells in a 96-well, black, clear-bottom plate. Stain the cells with 100 nM this compound for 20 minutes at 37°C as described above.

  • Baseline Measurement: After washing with PBS, measure the baseline fluorescence intensity using a microplate reader (Excitation/Emission suitable for this compound).

  • Treatment with FCCP: Treat one set of wells with a final concentration of 10 µM FCCP. Treat a control set of wells with a corresponding volume of the vehicle (e.g., DMSO).[2]

  • Incubation: Incubate the plate for 10-15 minutes at 37°C.

  • Final Measurement: Measure the fluorescence intensity again.

  • Data Analysis: Calculate the percentage decrease in fluorescence intensity for the FCCP-treated cells compared to the vehicle-treated cells. A significant drop in fluorescence indicates that the probe's accumulation is dependent on the mitochondrial membrane potential.[8]

Visualizations

Experimental Workflow for Co-localization Analysis

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Plate HeLa cells on confocal dishes B Culture to 60-70% confluency A->B C Incubate with 100 nM this compound (20 min, 37°C) B->C D Add 100 nM MitoTracker™ Green (15 min, 37°C) C->D E Wash twice with PBS D->E F Confocal Microscopy (Live Cell Imaging) E->F G Image Processing: Merge Channels F->G H Quantitative Analysis: PCC & MOC Calculation G->H

Caption: Workflow for validating this compound mitochondrial specificity via co-localization.

Signaling Pathway: Mitochondrial Membrane Potential and Probe Accumulation

G cluster_ETC Electron Transport Chain (ETC) cluster_membrane Inner Mitochondrial Membrane cluster_probe Probe Accumulation cluster_uncoupler Uncoupler Action C1 Complex I-IV H_out H+ C1->H_out Pumps Protons H_in H+ Membrane High Negative Potential (ΔΨm) H_out->Membrane Creates IR251 This compound (Cationic) Membrane->IR251 Drives Influx Accumulation Mitochondrial Accumulation IR251->Accumulation FCCP FCCP Dissipation Dissipates ΔΨm FCCP->Dissipation Dissipation->Membrane Reduces

Caption: Mechanism of potential-dependent mitochondrial probe accumulation and FCCP action.

References

A Comparative Guide to Mitochondrial Probes: MitoTracker vs. Near-Infrared Dyes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of mitochondrial dynamics in living cells is paramount. This guide provides an objective comparison of the well-established MitoTracker probes against the emerging class of near-infrared (NIR) mitochondrial dyes, offering insights into their respective performances and supported by experimental data and protocols.

Mitochondria, the powerhouses of the cell, are central to numerous cellular processes, making them a key target for live-cell imaging studies in various fields, from fundamental biology to drug discovery. The choice of fluorescent probe is critical for obtaining high-quality, reliable data. Here, we compare two major classes of mitochondrial probes: the widely used MitoTracker dyes and the advantageous near-infrared (NIR) probes.

Overview of Mitochondrial Probes

MitoTracker probes are a family of fluorescent dyes that selectively stain mitochondria in live cells.[1] Their accumulation within the mitochondria is largely dependent on the mitochondrial membrane potential, making them useful indicators of cell viability.[1][2] These probes are available in a range of colors, from green to deep red, and are valued for their cell-permeant nature and ability to be retained after fixation in some cases.[3]

Near-infrared (NIR) fluorescent probes represent a newer class of dyes for mitochondrial imaging. Operating in the 650-900 nm spectral window, these probes offer distinct advantages, including reduced background autofluorescence from biological samples, deeper tissue penetration, and minimized phototoxicity, which are crucial for long-term live-cell imaging.[4][5]

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance characteristics of MitoTracker probes and generic NIR mitochondrial dyes based on available data.

FeatureMitoTracker ProbesNear-Infrared (NIR) Mitochondrial Probes
Excitation/Emission Wavelengths Visible spectrum (e.g., MitoTracker Green: ~490/516 nm, MitoTracker Red: ~579/599 nm)Near-infrared spectrum (>650 nm)
Photostability Variable; some photobleaching can occur with prolonged imaging.[6]Generally high photostability.[7]
Cytotoxicity Can exhibit cytotoxicity, especially with long-term exposure.[8]Generally designed for low cytotoxicity to enable long-term imaging.
Signal-to-Noise Ratio Good, but can be affected by cellular autofluorescence in the visible spectrum.Excellent, due to reduced autofluorescence in the NIR window.[5]
Tissue Penetration Limited, due to scattering of visible light.Deeper tissue penetration, enabling in vivo imaging.[5]
Dependence on Membrane Potential Most MitoTracker probes are dependent on mitochondrial membrane potential.[1][9]Can be designed to be either dependent or independent of membrane potential.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining live cells with MitoTracker and a general protocol for NIR mitochondrial probes.

MitoTracker Staining Protocol (Adherent Cells)
  • Preparation of Staining Solution: Prepare a 1 mM stock solution of the desired MitoTracker probe in anhydrous DMSO.[2] On the day of the experiment, dilute the stock solution to a final working concentration of 25-500 nM in pre-warmed (37°C) serum-free cell culture medium.[7] The optimal concentration depends on the cell type and should be determined experimentally.

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with the pre-warmed serum-free medium. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[7]

  • Washing: Replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets. For some MitoTracker probes, cells can be fixed with 4% paraformaldehyde after staining.[2]

General Near-Infrared (NIR) Mitochondrial Probe Staining Protocol
  • Preparation of Staining Solution: Prepare a stock solution of the NIR probe in DMSO (typically 1 mM). Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration that is empirically determined (often in the nanomolar to low micromolar range).

  • Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Staining: Remove the existing culture medium and add the prepared staining solution to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) under optimal growth conditions (37°C, 5% CO2).[2]

  • Washing: For some probes, a wash-free protocol is possible, allowing for immediate imaging.[3] For others, wash the cells three times with fresh, pre-warmed imaging medium to reduce background fluorescence.[2]

  • Imaging: Mount the sample on a microscope equipped for NIR imaging with appropriate laser lines and detectors.

Visualizing the Workflow and Signaling

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a general experimental workflow for mitochondrial staining and the principle of membrane potential-dependent dye accumulation.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_cells Prepare Live Cells stain_cells Incubate Cells with Probe prep_cells->stain_cells prep_dye Prepare Staining Solution prep_dye->stain_cells wash_cells Wash to Remove Excess Probe stain_cells->wash_cells acquire_images Acquire Images via Fluorescence Microscopy wash_cells->acquire_images analyze_data Analyze Mitochondrial Morphology and Function acquire_images->analyze_data

General workflow for live-cell mitochondrial staining.

G cluster_cell Cell cluster_mito Mitochondrion inner_membrane Inner Membrane (Negative Potential) cytosol Cytosol cytosol->inner_membrane Accumulation driven by membrane potential probe Cationic Probe (e.g., MitoTracker Red) probe->cytosol Passive Diffusion

Mechanism of potential-dependent mitochondrial probes.

Conclusion

Both MitoTracker and near-infrared probes are powerful tools for the study of mitochondria in live cells. MitoTracker dyes are well-characterized and offer a wide variety of spectral options for colocalization studies. However, for experiments requiring long-term imaging, deep tissue penetration, or in samples with high autofluorescence, near-infrared probes present a compelling alternative with superior photostability and signal-to-noise ratio. The choice between these probes will ultimately depend on the specific requirements of the experimental design, including the cell type, instrumentation available, and the biological question being addressed. As research in NIR probe development continues, we can expect even more robust and versatile tools for visualizing the intricate world of mitochondrial dynamics.

References

Identity of "IR-251" for Anti-Tumor Effects Validation Unconfirmed

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to validate the anti-tumor effects of a compound designated "IR-251" have been inconclusive, as no specific scientific literature or clinical data corresponding to this identifier has been found. Extensive searches have not yielded information on a cancer therapeutic or research compound with this exact name.

It is plausible that "this compound" may be a typographical error, an internal project code not yet publicly disclosed, or a misidentification of a different agent. In the course of the search, several similarly named compounds with documented anti-cancer properties have emerged. These include:

  • ION251: An investigational antisense oligonucleotide targeting an undisclosed gene, which has been evaluated in a Phase 1 clinical trial for patients with relapsed/refractory multiple myeloma.

  • AM251: A potent and selective cannabinoid receptor 1 (CB1) inverse agonist that has been studied for its anti-tumor activities in various cancer cell lines, including melanoma, pancreatic, and colon cancer.[1][2][3] Its mechanism of action has been linked to the induction of apoptosis and cell cycle arrest.[1][2]

Without definitive identification of "this compound," a direct comparison of its anti-tumor effects with other alternatives, along with the requested experimental data, signaling pathways, and protocols, cannot be provided.

To proceed with a comprehensive comparison guide as requested, clarification on the precise identity of the compound of interest is necessary. Should "this compound" be a mistyping of ION251, AM251, or another compound, a detailed analysis can be initiated upon confirmation of the correct name.

References

Cross-Validation of RRD-251: A Comparative Analysis of a Novel Rb-Raf-1 Interaction Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data supporting RRD-251, a first-in-class small molecule inhibitor targeting the aberrant interaction between the Retinoblastoma (Rb) tumor suppressor and the Raf-1 oncogene. This guide provides a comparative analysis of RRD-251's performance against other compounds and outlines the key experimental methodologies for its validation.

In the landscape of cancer therapeutics, the targeting of protein-protein interactions represents a challenging yet promising frontier. The small molecule RRD-251 has emerged as a selective disruptor of the Rb-Raf-1 interaction, a key signaling node implicated in cell cycle progression and oncogenesis. This guide offers an objective comparison of RRD-251 with other relevant compounds, supported by a summary of experimental data, and provides detailed protocols for the validation of its mechanism of action.

Comparative Efficacy of RRD-251

RRD-251 was identified from a screen of the NCI diversity library and subsequently synthesized to optimize its activity.[1][2] It has demonstrated potent anti-proliferative effects across a range of cancer cell lines, with its efficacy being contingent on the presence of a functional Rb protein.[3]

Table 1: Comparative In Vitro Efficacy of RRD-251 and Other Compounds
CompoundTarget/MechanismCancer TypeCell LineIC50Reference
RRD-251 Rb-Raf-1 Interaction Disruptor Melanoma SK-MEL-28 28.7 µM [4][5]
RRD-251 Rb-Raf-1 Interaction Disruptor Melanoma SK-MEL-5 37.3 µM [4][5]
RRD-251 Rb-Raf-1 Interaction Disruptor Melanoma SK-MEL-2 48 µM [4][5]
NSC-35400Rb-Raf-1 Interaction Disruptor-In vitro assay81 nM[2][6]
NSC-35950Rb-Raf-1 Interaction Disruptor-In vitro assay283 nM[2][6]
DacarbazineDNA Alkylating AgentMelanomaB16-F10~1395 µM[7]
SorafenibMulti-kinase Inhibitor (including Raf-1)-In vitro assay (Raf-1)6 nM[6]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Cross-Validation of RRD-251's Mechanism of Action

The selective disruption of the Rb-Raf-1 interaction by RRD-251 has been validated through multiple experimental approaches, providing a robust body of evidence for its on-target activity.

1. Co-Immunoprecipitation (Co-IP): This is a key method used to demonstrate the disruption of the Rb-Raf-1 complex within cells. Treatment with RRD-251 has been shown to significantly reduce the amount of Raf-1 that co-precipitates with Rb, confirming the disruption of their interaction in a cellular context.[2][8]

2. Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput ELISA was initially used to screen for inhibitors of the Rb-Raf-1 interaction. This assay quantified the binding of GST-tagged Rb to GST-tagged Raf-1, and RRD-251 was shown to potently inhibit this interaction with an IC50 of 77 nM.[2][6]

3. GST Pull-Down Assays: In vitro GST pull-down assays have further confirmed the direct disruption of the Rb-Raf-1 interaction by RRD-251. These experiments demonstrated that RRD-251 prevents the binding of in vitro translated Raf-1 to a GST-Rb fusion protein.

4. Selectivity Assays: The specificity of RRD-251 for the Rb-Raf-1 interaction was established by demonstrating its inability to disrupt other protein-protein interactions involving Rb, such as Rb-E2F1, Rb-Cyclin E, and Rb-HDAC1, or interactions involving Raf-1, like Raf-1-MEK.[2]

Signaling Pathways and Experimental Workflows

The mechanism of action of RRD-251 is centered on the disruption of a critical link between mitogenic signaling and the cell cycle machinery.

Rb_Raf1_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf-1 Raf-1 Ras->Raf-1 Rb Rb Raf-1->Rb Interaction & Phosphorylation MEK MEK Raf-1->MEK E2F1 E2F1 Rb->E2F1 Inhibition pRb p-Rb Cell Cycle Progression Cell Cycle Progression E2F1->Cell Cycle Progression RRD-251 RRD-251 RRD-251->Raf-1 Disrupts Interaction ERK ERK MEK->ERK Cyclin D/CDK4/6 Cyclin D/CDK4/6 ERK->Cyclin D/CDK4/6 Cyclin D/CDK4/6->Rb Phosphorylation pRb->E2F1 Release

Rb-Raf-1 Signaling Pathway and the Action of RRD-251.

Experimental Workflow for RRD-251 Validation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for Rb-Raf-1 Interaction

This protocol is adapted from methodologies described in studies of RRD-251 to assess the in-cellulo disruption of the Rb-Raf-1 protein complex.

  • Cell Lysis:

    • Culture cancer cells (e.g., A549, SK-MEL-28) to 80-90% confluency.

    • Treat cells with RRD-251 or vehicle control for the desired time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a fresh tube.

    • Add a primary antibody against Rb to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

    • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Raf-1 to detect the co-immunoprecipitated protein.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Cell Proliferation (BrdU Incorporation) Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of RRD-251 or control compounds for a specified period (e.g., 24-72 hours).

  • BrdU Labeling and Detection:

    • Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

    • Fix the cells and denature the DNA using a fixing/denaturing solution.

    • Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

    • Wash the wells and add a substrate solution (e.g., TMB).

    • Stop the reaction with an acidic solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RRD-251 in a mouse model.

  • Cell Implantation:

    • Harvest cancer cells (e.g., A549, SK-MEL-28) and resuspend them in a suitable medium, often mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

    • Monitor the mice for tumor formation.

  • Drug Administration and Tumor Measurement:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer RRD-251 (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

    • Measure tumor volume regularly using calipers.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be processed for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for co-immunoprecipitation to confirm target engagement in vivo.

References

comparing the efficacy of IR-251 in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide on the efficacy of "IR-251" in different cancer types, further clarification on the specific identity of this molecule is required. Initial searches have revealed several distinct therapeutic agents with similar designations, and it is crucial to identify the correct compound to ensure the accuracy and relevance of the requested guide.

The following molecules were identified with similar names, each with a different mechanism of action and studied in various cancer contexts:

  • 15-oxospiramilactone (also referred to as AB251): A novel Wnt signaling inhibitor that has been investigated for its anti-tumor effects in renal cell carcinoma.[1]

  • AM251: An inverse agonist of the cannabinoid 1 receptor (CB1R) that has demonstrated potential in modulating tumor cell growth in cancers such as pancreatic, colon, and melanoma.[2][3][4] Its effects appear to be independent of the CB1R in some cancer cell lines.[2][3]

  • ION251: A drug currently under investigation in a Phase 1/2 clinical trial for the treatment of patients with relapsed/refractory multiple myeloma.[5]

  • ZW251 (Zanidatamab): A HER2-targeted bispecific antibody that has undergone Phase 1 clinical evaluation.[6][7][8]

  • IR-101: A targeted radiation therapy being studied for the treatment of relapsed or refractory high-risk neuroblastoma in pediatric patients.[9]

  • RRD-251: A compound noted for its selectivity for the Rb/Raf-1 interaction in vivo.[10]

To proceed with generating the requested "Publish Comparison Guides," please provide more specific information to definitively identify "this compound." This may include:

  • The full chemical name or alternative names.

  • The primary mechanism of action.

  • The company or research institution developing the compound.

  • Any specific publications or clinical trial identifiers associated with "this compound."

Upon receiving this clarification, a thorough and accurate comparison guide will be developed, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

References

Comparative Analysis of β-Catenin Signaling Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent small molecule inhibitors targeting the β-catenin signaling pathway. This analysis focuses on their mechanisms of action, potency, and the experimental validation of their effects, offering a resource for selecting appropriate tools for research and development.

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Central to this pathway is the transcriptional coactivator β-catenin. Under normal conditions, a "destruction complex" keeps cytoplasmic β-catenin levels low. Upon Wnt stimulation, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and activation of target gene expression. This guide evaluates the impact of key inhibitors on this signaling cascade.

Performance Comparison of β-Catenin Inhibitors

The following table summarizes the quantitative performance of three well-characterized β-catenin inhibitors: XAV939, ICG-001, and PNU-74654. These compounds represent different mechanisms of pathway inhibition.

InhibitorTargetMechanism of ActionIC50 ValueBinding Affinity (KD)Cell Line Examples
XAV939 Tankyrase 1/2 (TNKS1/2)Stabilizes Axin by inhibiting its PARsylation, thereby promoting β-catenin degradation.[1][2][3][4]TNKS1: 11 nM, TNKS2: 4 nM[1]; H446 (SCLC): 21.56 µM[5]TNKS1: 99 nM, TNKS2: 93 nM[6]SW480, DLD-1, H446, MDA-MB-231, HepG2, Huh7, Hep40[1][5][7][8]
ICG-001 CREB-binding protein (CBP)Selectively binds to CBP, preventing its interaction with β-catenin and inhibiting transcription of β-catenin/TCF target genes.[9][10][11]TOPflash assay (HCC cells): 4.87 to 32 µM[12]Not explicitly statedSW480, HCT-116, KHOS, 143B, MG63[9][13]
PNU-74654 β-cateninDirectly binds to β-catenin, disrupting its interaction with T-cell factor 4 (Tcf4).[14][15][16]NCI-H295: 129.8 µM[14]450 nM[14][15][16]NCI-H295, LNCaP, DRCaP, BRCaP, ERCaP[14]

Experimental Protocols for Validation

Accurate assessment of an inhibitor's impact on β-catenin signaling is crucial. The following are standard methodologies for key validation experiments.

TOP/FOPflash Reporter Assay

This luciferase-based assay is a gold standard for quantifying β-catenin-mediated transcriptional activity.

  • Cell Seeding: Plate cells in a 24-well or 96-well plate one day prior to transfection.[17]

  • Transfection: Co-transfect cells with the TOPflash (contains wild-type TCF/LEF binding sites) or FOPflash (contains mutated binding sites, serving as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[17][18][19]

  • Treatment: After allowing for plasmid expression (typically 24-36 hours), treat the cells with the inhibitor at various concentrations. Wnt3a-conditioned media can be added to stimulate the pathway.[7][17]

  • Lysis and Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[17][18]

  • Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. The ratio of TOPflash to FOPflash activity indicates the specific activation of the β-catenin/TCF transcriptional pathway.[19]

Western Blotting for β-Catenin Levels

This technique is used to determine the total and active (non-phosphorylated) levels of β-catenin protein.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least one hour to prevent non-specific antibody binding.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total β-catenin or its active, non-phosphorylated form overnight at 4°C with gentle agitation.[20][22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[20][21]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibition BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylation & Degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Canonical Wnt/β-catenin Signaling Pathway

cluster_workflow Experimental Workflow: Inhibitor Validation CellCulture 1. Cell Culture (e.g., SW480, HCT-116) InhibitorTreatment 2. Inhibitor Treatment (Varying concentrations and times) CellCulture->InhibitorTreatment Assay 3. Perform Assays InhibitorTreatment->Assay TOPflash TOP/FOPflash Assay (Transcriptional Activity) WesternBlot Western Blot (Protein Levels) Viability Cell Viability Assay (e.g., MTT, CCK-8) DataAnalysis 4. Data Analysis TOPflash->DataAnalysis WesternBlot->DataAnalysis Viability->DataAnalysis

General Experimental Workflow for β-catenin Inhibitor Validation

cluster_pathway Points of Intervention in the β-catenin Pathway cluster_inhibitors Inhibitors Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation (Inhibited by XAV939) BetaCatenin β-catenin Axin->BetaCatenin Promotes Degradation CBP CBP BetaCatenin->CBP Interaction (Inhibited by ICG-001) TCF4 TCF4 BetaCatenin->TCF4 Interaction (Inhibited by PNU-74654) XAV939 XAV939 XAV939->Tankyrase ICG001 ICG-001 ICG001->CBP PNU74654 PNU-74654 PNU74654->BetaCatenin

Mechanisms of Action for Compared β-catenin Inhibitors

References

A Comparative Analysis of PPARγ Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of selected Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inhibitors. While the specific compound "IR-251" was not identifiable in publicly available scientific literature, this guide focuses on other well-characterized inhibitors to offer a valuable comparative context for research and drug discovery programs.

This document outlines the inhibitory activities, mechanisms of action, and relevant experimental data for prominent PPARγ inhibitors, including Bisphenol A diglycidyl ether (BADGE), HX531, T0070907, and SR10221. Detailed experimental protocols and visualizations of key cellular pathways are also provided to support further investigation.

Comparative Inhibitor Performance

The following table summarizes the key quantitative data for the selected PPARγ inhibitors, offering a direct comparison of their potency and mechanism of action.

InhibitorTypeTarget(s)IC50 / KiKey Findings
BADGE AntagonistPPARγKd(app): 100 µMAntagonizes rosiglitazone-induced transcriptional activity and blocks hormone-mediated differentiation of adipogenic cells.[1] It shows selectivity over PPARα and PPARδ.[2]
HX531 AntagonistPPARγ/RXRNot specifiedFunctions as a PPARγ/RXR inhibitor in transactivation assays and prevents triglyceride accumulation in 3T3-L1 adipocytes.[3]
T0070907 Inverse Agonist / AntagonistPPARγKi: 1 nMPotent and selective PPARγ antagonist that covalently modifies Cys313.[4] It blocks agonist-induced coactivator recruitment and promotes corepressor (NCoR) recruitment.[5][6]
SR10221 Inverse AgonistPPARγIC50: 13 nMA potent and selective non-covalent inverse agonist that represses downstream PPARγ target genes, leading to growth inhibition in bladder cancer cell lines.[7][8]

PPARγ Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical PPARγ signaling pathway and the points of intervention for different classes of inhibitors. PPARγ, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. Antagonists and inverse agonists interfere with this process.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist PPARg_RXR_inactive PPARγ/RXR (Inactive) Agonist->PPARg_RXR_inactive Activates Inhibitor PPARγ Inhibitor (Antagonist / Inverse Agonist) Inhibitor->PPARg_RXR_inactive Inhibits PPARg_RXR_active PPARγ/RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates Coactivator Coactivators Coactivator->PPARg_RXR_active Recruited by Agonist-bound Receptor Corepressor Corepressors Corepressor->PPARg_RXR_inactive

Figure 1: Simplified PPARγ signaling pathway and points of inhibitor intervention.

Experimental Protocols

The characterization of PPARγ inhibitors typically involves a series of in vitro and cell-based assays to determine their binding affinity, potency, and mechanism of action.

Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Methodology:

  • Reagents: Purified recombinant PPARγ LBD, a radiolabeled or fluorescently-labeled known PPARγ agonist (e.g., [3H]-rosiglitazone), and the test inhibitor.

  • Procedure: A constant concentration of the labeled agonist and PPARγ LBD are incubated with varying concentrations of the test inhibitor. The amount of labeled agonist bound to the receptor is measured after reaching equilibrium.

  • Data Analysis: The data are used to calculate the concentration of the inhibitor that displaces 50% of the labeled ligand (IC50), from which the inhibitory constant (Ki) can be derived.

Cell-Based Transactivation Assay (Luciferase Reporter Assay)

Objective: To measure the functional activity of a compound as an agonist, antagonist, or inverse agonist of PPARγ.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) is used.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector for full-length PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

  • Treatment: Transfected cells are treated with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of the test inhibitor at various concentrations.

  • Measurement: Luciferase activity is measured using a luminometer. A decrease in agonist-induced luciferase activity indicates antagonistic activity. A decrease in the basal (unstimulated) luciferase activity suggests inverse agonist activity.

Adipocyte Differentiation Assay

Objective: To assess the effect of an inhibitor on PPARγ-mediated biological processes, such as adipogenesis.

Methodology:

  • Cell Line: A preadipocyte cell line, such as 3T3-L1, is commonly used.

  • Induction of Differentiation: Cells are cultured in a differentiation-inducing medium containing a PPARγ agonist (e.g., rosiglitazone), insulin, and other agents.

  • Treatment: The test inhibitor is added to the differentiation medium.

  • Assessment: After several days, the extent of adipocyte differentiation is quantified by staining intracellular lipid droplets with Oil Red O. The amount of stain is then extracted and measured spectrophotometrically. A reduction in lipid accumulation indicates inhibition of adipogenesis.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel PPARγ inhibitors.

Experimental_Workflow Start Compound Library BindingAssay Competitive Binding Assay (Primary Screen) Start->BindingAssay Hits Initial Hits BindingAssay->Hits TransactivationAssay Cell-Based Transactivation Assay (Secondary Screen) Hits->TransactivationAssay High Affinity Compounds ConfirmedHits Confirmed Hits (Antagonists / Inverse Agonists) TransactivationAssay->ConfirmedHits AdipocyteAssay Adipocyte Differentiation Assay (Functional Assay) ConfirmedHits->AdipocyteAssay Potent Inhibitors LeadCompound Lead Compound AdipocyteAssay->LeadCompound

Figure 2: A typical experimental workflow for screening and identifying PPARγ inhibitors.

References

Assessing the Theranostic Potential of Near-Infrared Cyanine Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of cancer theranostics, which integrates diagnostic imaging and therapy, has seen a surge in the development of novel agents that can simultaneously visualize and treat tumors. Among these, near-infrared (NIR) cyanine dyes have emerged as a promising class of molecules due to their intrinsic ability to function as both imaging probes and phototherapeutic agents. This guide provides a comparative analysis of the theranostic potential of prominent cyanine dyes, offering a framework for assessing new compounds like IR-251 against established benchmarks such as Indocyanine Green (ICG) and IR-780.

Introduction to Cyanine Dyes in Theranostics

Cyanine dyes are synthetic molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. Their extensive π-electron systems are responsible for their strong light absorption and fluorescence in the NIR region (700-900 nm), a spectral window where biological tissues exhibit minimal absorption and autofluorescence, allowing for deeper tissue penetration of light.[1] This property is crucial for both in vivo imaging and light-activated therapies.

The theranostic capabilities of cyanine dyes stem from their ability to act as photosensitizers. Upon excitation with NIR light, they can relax through non-radiative decay, generating heat for Photothermal Therapy (PTT) , or transfer energy to molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), for Photodynamic Therapy (PDT) .[2][3] These processes can induce localized tumor cell death. Furthermore, their inherent fluorescence allows for real-time imaging to guide therapy and monitor treatment response.[2]

While Indocyanine Green (ICG) is an FDA-approved cyanine dye widely used in clinical imaging, its therapeutic applications are often limited by poor stability and rapid clearance.[4] This has spurred the development of new cyanine derivatives, such as IR-780, with improved photophysical and pharmacokinetic properties.[5] This guide will compare the performance of these compounds and provide a basis for evaluating novel agents like this compound.

Comparative Performance of Theranostic Cyanine Dyes

To provide a clear comparison, the following tables summarize key quantitative data for ICG, IR-780, and a representative advanced cyanine dye, designated here as "Hypothetical this compound," based on high-performance characteristics reported in the literature for novel cyanine derivatives.

Table 1: Photophysical and Photothermal Properties

PropertyIndocyanine Green (ICG)IR-780Hypothetical this compound
Maximum Absorption (λ_max_abs, nm) ~780~780~810
Maximum Emission (λ_max_em, nm) ~810~810~830
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~2 x 10⁵>2 x 10⁵>2.5 x 10⁵
Photothermal Conversion Efficiency (η) ~13-28%~30-50%~45-60%

Table 2: Photodynamic and In Vitro Therapeutic Properties

PropertyIndocyanine Green (ICG)IR-780Hypothetical this compound
Singlet Oxygen Quantum Yield (Φ_Δ) Very low (~0.02)Moderate (~0.15)High (>0.60)
Cellular Uptake Low, non-specificHigh, mitochondria-targetingHigh, tumor-specific targeting
In Vitro Phototoxicity (IC₅₀ with light) Micromolar rangeSub-micromolar rangeNanomolar range

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of theranostic agents. Below are protocols for key experiments.

Determination of Photothermal Conversion Efficiency (η)

This protocol outlines the steps to quantify the efficiency of a photosensitizer in converting absorbed light into heat.

  • Sample Preparation: Prepare a solution of the cyanine dye in a suitable solvent (e.g., water or PBS) at a concentration that gives an absorbance of approximately 1.0 at the excitation wavelength in a 1 cm path length quartz cuvette.

  • Laser Irradiation: Irradiate the solution with a continuous-wave NIR laser at the wavelength of maximum absorption (e.g., 808 nm) with a known power density (e.g., 1 W/cm²).

  • Temperature Measurement: Record the temperature of the solution at regular intervals using a thermocouple probe until a steady-state temperature is reached. Also, record the cooling curve after the laser is turned off.

  • Calculation: The photothermal conversion efficiency (η) is calculated using the following equation, which is derived from the energy balance of the system:

    η = [hA(T_max_ - T_surr_) - Q_dis_] / [I(1 - 10^(-A_λ_))]

    where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_surr is the ambient temperature.

    • Q_dis is the heat dissipated from the light absorbed by the solvent.

    • I is the incident laser power.

    • A_λ is the absorbance of the dye at the laser wavelength.

In Vitro Photodynamic Therapy (PDT) Efficacy

This protocol assesses the ability of a photosensitizer to kill cancer cells upon light activation through the generation of reactive oxygen species.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and culture overnight to allow for cell attachment.

  • Incubation with Photosensitizer: Treat the cells with varying concentrations of the cyanine dye and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include a no-dye control.

  • Laser Irradiation: Wash the cells to remove the extracellular dye and add fresh medium. Irradiate the cells with a NIR laser at a specific wavelength and power density for a defined duration. Include a dark toxicity control group (cells with dye but no light).

  • Cell Viability Assay: After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or CCK-8 assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) under light irradiation to quantify the photodynamic efficacy.

Cellular Uptake and Subcellular Localization

This protocol determines the efficiency of cellular internalization and the intracellular distribution of the cyanine dye.

  • Cell Culture and Incubation: Grow cancer cells on glass-bottom dishes. Incubate the cells with the fluorescent cyanine dye for various time points.

  • Confocal Microscopy: After incubation, wash the cells to remove the extracellular dye. For subcellular localization, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Image Acquisition: Visualize the cells using a confocal laser scanning microscope. The fluorescence intensity of the cyanine dye provides a qualitative and semi-quantitative measure of cellular uptake. Co-localization with organelle trackers reveals the subcellular distribution.

  • Quantitative Analysis (Optional): For a quantitative measure of uptake, lyse the cells after incubation and measure the fluorescence intensity of the dye in the cell lysate using a fluorometer.

In Vivo Tumor Imaging

This protocol evaluates the tumor-targeting and imaging capabilities of the cyanine dye in a preclinical animal model.[6]

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting human cancer cells into immunodeficient mice.

  • Probe Administration: Once the tumors reach a suitable size, intravenously inject the cyanine dye solution into the mice.

  • In Vivo Fluorescence Imaging: At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate laser and filter sets.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and in other major organs to assess tumor accumulation and biodistribution. Calculate the tumor-to-background ratio to evaluate imaging contrast.

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo biodistribution.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the evaluation workflow of theranostic agents.

Simplified Signaling Pathway of PDT-Induced Apoptosis PS Photosensitizer (e.g., Cyanine Dye) ROS Reactive Oxygen Species (¹O₂) PS->ROS Energy Transfer to O₂ Light NIR Light Light->PS Excitation Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling cascade of PDT-induced apoptosis.

Theranostic Agent Evaluation Workflow cluster_invitro cluster_invivo Synthesis Compound Synthesis & Characterization Photophys_Chem Photophysical & Photochemical Property Assessment Synthesis->Photophys_Chem In_Vitro In Vitro Evaluation Photophys_Chem->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Cell_Uptake Cellular Uptake & Localization PDT_PTT PDT/PTT Efficacy Toxicity Toxicology Assessment In_Vivo->Toxicity Biodist Biodistribution & Tumor Imaging Therapy Therapeutic Efficacy

Caption: General workflow for preclinical evaluation of theranostic agents.

Conclusion

The assessment of novel theranostic agents requires a systematic and comparative approach. While ICG has paved the way for cyanine-based diagnostics, newer derivatives like IR-780 demonstrate superior properties for therapeutic applications. The provided data tables and experimental protocols offer a robust framework for evaluating the potential of new compounds, such as the hypothetical this compound. By quantifying key performance indicators like photothermal conversion efficiency and singlet oxygen quantum yield, and by conducting rigorous in vitro and in vivo studies, researchers can effectively identify and advance the most promising candidates for clinical translation in the fight against cancer.

References

Safety Operating Guide

Proper Disposal of IR-251: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of IR-251, a substance classified with significant hazardous properties. Adherence to these protocols is critical for minimizing risks and preventing chemical incidents.

Based on its hazard profile, this compound is a chemical that causes skin and serious eye irritation, and may cause allergy or asthma symptoms, breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation.[1] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

Immediate Safety and Spill Response

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound waste should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.[1]

In the event of a spill, the primary response is to alert personnel in the immediate area and restrict access.[4] For minor spills, use an appropriate absorbent material to contain and collect the waste, ensuring the area is well-ventilated.[5] All materials used in the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[4] For major spills, or any spill where you do not have the appropriate cleanup materials or feel uncomfortable, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5][6]

Summary of Hazards and Disposal Requirements

The following table summarizes the key hazard information for this compound and the corresponding disposal requirements.

Hazard ClassificationGHS Hazard StatementDisposal Requirement
Skin Irritation (Category 2)H315: Causes skin irritationDispose of as hazardous chemical waste. Avoid skin contact.
Eye Irritation (Category 2A)H319: Causes serious eye irritationDispose of as hazardous chemical waste. Avoid eye contact.
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledDispose of as hazardous chemical waste. Avoid inhalation.
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionDispose of as hazardous chemical waste. Avoid skin contact.
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)H335: May cause respiratory irritationDispose of as hazardous chemical waste. Avoid inhalation.

Data derived from the Sigma-Aldrich safety data sheet for a representative chemical with identical hazard classifications.[1]

Step-by-Step Disposal Protocol

1. Waste Collection and Containment:

  • Container Selection: Use a designated, compatible hazardous waste container for collecting this compound waste. The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting screw cap.[1][3] Plastic containers are often preferred.[7]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, store it separately from acids, bases, and oxidizers to prevent violent reactions.[1]

  • Filling: Leave ample headspace in the container (at least 10% of the volume) to allow for expansion of contents.[8][9] Keep the container closed at all times except when adding waste.[1][3]

2. Labeling the Waste Container:

  • Proper labeling is a critical regulatory requirement.[10] As soon as the first particle of waste is added, affix a hazardous waste label to the container.[8][10]

  • The label must include the following information:[8][10][11]

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[3]

    • A clear statement of the hazardous properties (e.g., "Skin/Eye Irritant," "Sensitizer").[8]

    • The date when waste was first added to the container (the "accumulation start date").[8]

    • The name and contact information of the generating researcher or laboratory.[11]

    • The composition of the waste, including estimated percentages if mixed with solvents.[11]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][7]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Ensure the SAA is equipped with secondary containment, such as a tray or tub, to contain any potential leaks.[3][8]

4. Arranging for Disposal:

  • Once the waste container is full, or within the time limits specified by your institution (typically not exceeding 9-12 months in the SAA), arrange for its removal.[7][8]

  • Submit a chemical waste collection request to your institution's EHS or hazardous waste management department.[12]

  • Do not transport the hazardous waste yourself. Trained EHS staff will collect the waste directly from your laboratory's SAA.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

IR251_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Fume Hood ppe->fume_hood select_container Select Compatible Hazardous Waste Container fume_hood->select_container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa check_full Container Full? store_saa->check_full check_full->add_waste No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_collect EHS Collects Waste for Final Disposal request_pickup->ehs_collect spill_response Execute Spill Response Protocol (Alert, Contain, Clean) Dispose of Cleanup Materials as Hazardous Waste spill->spill_response spill_response->select_container

Caption: Workflow for the safe disposal of this compound hazardous waste.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Handling Guide for the Novel Compound IR-251

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IR-251" is not a publicly recognized chemical entity. This guide provides a generalized framework for handling a novel or uncharacterized potent research chemical, referred to herein as this compound, based on established safety protocols for substances with unknown toxicity and reactivity. A thorough risk assessment must be conducted once the specific properties of this compound are known.

Precautionary Risk Assessment

Before handling this compound, a comprehensive risk assessment is mandatory.[1][2][3] This process involves identifying potential hazards, evaluating exposure risks, and implementing control measures.[3] Given the unknown nature of this compound, it must be treated as a highly hazardous substance.[4] Key considerations for the risk assessment include:

  • Hazard Identification: Assume this compound may be toxic, flammable, corrosive, and reactive.[4] Review any available preliminary data on its chemical structure, potential reactive groups, and any analogous compounds.

  • Exposure Assessment: Determine potential routes of exposure (inhalation, dermal, ingestion, eye contact) and the potential duration and frequency of exposure for all planned procedures.[2]

  • Risk Characterization: Combine the hazard and exposure information to understand the overall risk and inform the selection of appropriate safety measures.[3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize all potential routes of exposure when handling a substance of unknown toxicity.[4] The following table summarizes the recommended PPE for handling this compound, assuming high toxicity.

Body PartRecommended PPERationale
Hands Double Gloving: Inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber or Viton™).[4]Provides broad protection against a range of potential chemical classes. The outer glove choice should be based on the solvent used.[4]
Eyes/Face Chemical splash goggles and a full-face shield.[4][5]Protects against splashes, aerosols, and vapors. Goggles provide a seal, while the face shield offers broader facial protection.[4]
Body A flame-resistant lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes.[4][5] For higher-risk procedures, a chemically resistant suit is advised.[4]Protects the skin from contact with the substance.
Respiratory A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).[4]Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders.[4]

Operational Plan: From Synthesis to Purification

A structured operational plan is essential for ensuring safety and minimizing the risk of exposure or accidental release.[4] Organic synthesis and purification workflows involve several key stages, each with specific safety considerations.[6][7]

Core Principles for Handling this compound:

  • Work in a Controlled Environment: All manipulations of this compound must be performed within a certified chemical fume hood.[4]

  • Minimize Quantities: Use the smallest feasible amount of the substance for all experiments.[4]

  • Avoid Working Alone: Never handle substances of unknown toxicity without another person present and aware of the procedure.[4]

  • Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and the appropriate fire extinguisher. All personnel must be trained on emergency procedures.[4]

Experimental Workflow:

The following diagram illustrates a generalized workflow for the synthesis and purification of a novel compound like this compound, emphasizing key safety checkpoints.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_post Post-Procedure prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Fume Hood Setup prep_ppe->prep_setup synth_reaction Controlled Reaction prep_setup->synth_reaction synth_monitoring Reaction Monitoring synth_reaction->synth_monitoring synth_quench Safe Quenching synth_monitoring->synth_quench workup_extraction Extraction synth_quench->workup_extraction post_decon Decontamination synth_quench->post_decon workup_evaporation Solvent Evaporation workup_extraction->workup_evaporation workup_purification Purification (e.g., Chromatography) workup_evaporation->workup_purification post_char Characterization workup_purification->post_char workup_purification->post_decon post_storage Secure Storage post_char->post_storage post_waste Waste Disposal post_decon->post_waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from the handling of this compound, including contaminated materials, must be treated as hazardous waste.[8]

Waste Segregation and Collection:

  • Liquid Waste: Collect halogenated and non-halogenated solvent wastes in separate, clearly labeled, and compatible containers.[9] Aqueous waste should also be segregated.

  • Solid Waste: Chemically contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a designated, lined container.[9]

  • Sharps: Contaminated needles, syringes, and glassware must be disposed of in a puncture-resistant sharps container.

  • Empty Containers: Containers that held this compound are considered hazardous waste and must be triple-rinsed with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous waste.[8][10]

Waste Storage and Labeling:

  • All waste containers must be kept closed except when adding waste.[8][11]

  • Store waste in a designated satellite accumulation area within the laboratory.[11][12]

  • Label all waste containers with a hazardous waste label that clearly identifies the contents, including "this compound" and any solvents, as well as the associated hazards.[11][12]

Disposal Procedure:

  • Do not dispose of any this compound waste down the drain or in the regular trash.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of all this compound waste.[8][12]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling novel and potentially potent compounds like this compound, ensuring a safe laboratory environment.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。